(R)-Benzyl mandelate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWZVQEMSKSBU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357490 | |
| Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97415-09-3 | |
| Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-hydroxybenzene acetica acid, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (R)-Benzyl Mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (R)-benzyl mandelate from (R)-mandelic acid. It includes detailed experimental protocols, data on reaction parameters and product characteristics, and workflows for synthesis and purification.
Introduction
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its stereocenter makes it a crucial intermediate for the enantioselective synthesis of complex targets. This document outlines a reliable method for its preparation from commercially available (R)-mandelic acid and benzyl alcohol via Fischer esterification.
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of (R)-mandelic acid with benzyl alcohol, catalyzed by a strong acid. To drive the equilibrium towards the product, water is typically removed azeotropically.
Experimental Protocol: Fischer Esterification
This protocol is based on established esterification procedures.[1]
Materials:
-
(R)-Mandelic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (R)-mandelic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of mandelic acid).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 3-5 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude product is purified by recrystallization to afford the pure this compound as a crystalline solid.[2]
Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactants | ||
| (R)-Mandelic Acid | 1.0 eq | [1] |
| Benzyl Alcohol | 1.2 eq | [1] |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 0.05 eq | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 - 5 hours | [1] |
| Typical Yield | > 90% | [1] |
Product Characterization
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Melting Point | 56-58 °C | |
| Optical Rotation [α]D²⁵ | -89.1° (c 1.0, CHCl₃) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.25 (m, 10H), 5.21 (s, 1H), 5.17 (d, J=12.3 Hz, 1H), 5.11 (d, J=12.3 Hz, 1H), 3.55 (d, J=5.6 Hz, 1H) | [4] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.8, 138.9, 135.1, 128.7, 128.6, 128.5, 128.3, 128.0, 126.9, 72.8, 67.5 | [3] |
Workflow and Pathway Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow for Quality Control
Caption: Analytical workflow for the quality control of synthesized this compound.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Chiral HPLC Method:
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized. For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, for example, 220 nm.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.
Conclusion
The synthesis of this compound from (R)-mandelic acid via Fischer esterification is a robust and high-yielding method. The protocol provided in this guide, coupled with the purification and analytical procedures, allows for the reliable preparation of this important chiral intermediate for research and development purposes. The provided workflows offer a clear visual representation of the synthesis and quality control processes.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]
- 3. Benzyl mandelate | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-MANDELIC ACID BENZYL ESTER(80409-16-1) 1H NMR spectrum [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Chirality and Stereochemistry of (R)-Benzyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl mandelate is a chiral organic compound that serves as a crucial intermediate and building block in asymmetric synthesis, particularly within the pharmaceutical industry.[1][2][3] Also known by synonyms such as Benzyl (R)-(-)-mandelate and D-(-)-Mandelic acid benzyl ester, its structure is derived from the esterification of (R)-mandelic acid with benzyl alcohol.[4][5][6] The molecule's significance lies in its single, well-defined stereocenter, which makes it an invaluable tool for introducing chirality into larger, more complex molecules.[3] This guide provides a detailed examination of the stereochemical properties, synthesis, analysis, and applications of this compound.
Chirality and Stereochemistry
The core of this compound's utility is its chirality. Chirality, or "handedness," arises from the presence of a stereogenic center—an atom bonded to four different substituent groups.
-
The Chiral Center: In this compound, the chiral center is the alpha-carbon of the mandelate moiety. This carbon atom is bonded to:
-
A hydroxyl group (-OH)
-
A phenyl group (-C₆H₅)
-
A hydrogen atom (-H)
-
A benzyloxycarbonyl group (-C(=O)OCH₂C₆H₅)
-
-
(R) Configuration: The "R" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number. For this compound, the priorities are: -OH > -C(=O)OCH₂C₆H₅ > -C₆H₅ > -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, hence the designation (R) for Rectus.
-
Enantiomers and Racemates: this compound has a non-superimposable mirror image, its enantiomer, (S)-Benzyl mandelate. While enantiomers share identical physical properties like melting point and solubility, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. A 50:50 mixture of both enantiomers is known as a racemic mixture, which is optically inactive.[7]
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | References |
| CAS Number | 97415-09-3 | [1][2][4][8][9] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][4] |
| Molecular Weight | 242.27 g/mol | [2][4][6] |
| Appearance | White to off-white crystalline solid/powder | [4][10] |
| Melting Point | 103.5 - 107 °C | [3][6][8] |
| Specific Rotation [α]D | -55.7° (c=1.003% in CHCl₃, 24°C) | [6] |
| Solubility (at RT) | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~20 mg/mL | [1][6] |
| InChI Key | JFKWZVQEMSKSBU-CQSZACIVSA-N | [1] |
| SMILES | O--INVALID-LINK--C(OCC2=CC=CC=C2)=O | [1] |
Synthesis and Stereoselective Preparation
The most common route to enantiomerically pure this compound is through the direct esterification of (R)-mandelic acid.
Experimental Protocol: Fischer Esterification of (R)-Mandelic Acid
This protocol is a generalized representation based on established esterification principles.
-
Reaction Setup: To a round-bottom flask, add (R)-mandelic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether or ethanol/water) to yield pure this compound.[6][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 5. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]
- 6. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Xiamen AmoyChem Co.,Ltd China (Mainland) [amoychem.lookchem.com]
- 10. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 11. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]
Spectroscopic Analysis of (R)-Benzyl Mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (R)-Benzyl mandelate. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in research and development settings.
Introduction
This compound is a chiral ester of mandelic acid, a molecule of significant interest in the pharmaceutical industry due to its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and thorough characterization of its chemical structure is paramount for quality control, regulatory compliance, and understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This guide serves as a centralized resource for the spectroscopic properties of this important compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37-7.30 | m | 10H | Ar-H |
| 5.15 | s | 2H | -O-CH₂ -Ph |
| 5.03-6.01 | m | 1H | CH -OH |
| 4.92-4.89 | m | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~138 | Ar-C (Quaternary, C-CH(OH)) |
| ~135 | Ar-C (Quaternary, C-CH₂) |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~73 | C H-OH |
| ~67 | -O-C H₂-Ph |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3500-3200 | Strong, Broad | Alcohol | O-H Stretch |
| 3100-3000 | Medium | Aromatic | C-H Stretch |
| 1750-1735 | Strong | Ester | C=O Stretch |
| 1600, 1450 | Medium-Weak | Aromatic | C=C Stretch |
| 1300-1000 | Strong | Ester, Alcohol | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular formula of this compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[1]
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 242 | [C₁₅H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [C₇H₇O]⁺ | Base peak, fragment corresponding to the hydroxyphenylcarbonyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyl group. |
| 79 | [C₆H₇]⁺ | Phenyl radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system.
-
Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam, causing the molecules to lose an electron and form a molecular ion (M⁺˙).
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Processing : The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak and the major fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides foundational spectroscopic information for this compound, intended to support research and development activities where this compound is utilized. The provided data and protocols aim to ensure consistency and accuracy in the analytical characterization of this important chiral molecule.
References
An In-depth Technical Guide to the Physical Properties of (R)-Benzyl Mandelate
This guide provides a comprehensive overview of the key physical properties of (R)-Benzyl mandelate, a significant intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its melting point and solubility characteristics.
Core Physical Properties
This compound is a chiral ester derived from mandelic acid and benzyl alcohol. It typically presents as a white to off-white crystalline solid.[1] Its chemical structure and chirality are pivotal to its applications in asymmetric synthesis.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [2][3][4] |
| Molecular Weight | 242.27 g/mol | [3][4][5] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 103.5 - 107 °C | [3][5][6] |
| Optical Activity | [α]²⁵/D ~-55° (c=1 in chloroform) | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions and formulation studies. It is generally soluble in organic solvents and shows limited solubility in aqueous solutions.[1]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethylformamide (DMF) | 30 | [2][3] |
| Dimethyl sulfoxide (DMSO) | 25 | [2][3] |
| Ethanol | 20 | [2][3] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | [2][3] |
| Water | Less soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physical properties. The following sections describe generalized protocols relevant to establishing the melting point and solubility of compounds like this compound.
3.1. Determination of Melting Point
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dried this compound crystals is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For this compound, a reported melting point is in the range of 103.5°C to 107°C.[3][5][6]
3.2. Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]
-
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 24, 28, 33, 48 hours).[7]
-
The withdrawn samples are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[7]
-
The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Equilibrium is confirmed when consecutive measurements show a constant solubility value.[7]
-
Application in Synthesis
This compound serves as a key chiral building block in the synthesis of various pharmaceutical compounds. Its utility stems from the stereospecific reactions it can undergo.
Caption: Synthetic utility of this compound.
The diagram above illustrates the role of this compound as a starting material in chemical reactions to produce more complex, optically active molecules.[3] For instance, it can be used in enzyme-catalyzed amidation to synthesize α-hydroxyamides or undergo acylation with ibuprofen.[3]
Logical Workflow for Physical Property Determination
The process of characterizing a chemical compound like this compound follows a logical progression from synthesis to purification and subsequent analysis of its physical properties.
Caption: Workflow for determining physical properties.
This workflow outlines the sequential steps involved in obtaining and verifying the physical properties of this compound, from its initial synthesis and purification to the final data analysis and compilation.
References
- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Unveiling the Potential: A Technical Guide on the Biological Activity of (R)-Benzyl Mandelate and its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of the biological potential of (R)-Benzyl mandelate. While primarily recognized as a chiral building block in synthetic chemistry, its structural components—the mandelic acid moiety and the benzyl group—are present in numerous biologically active molecules. This document summarizes the known activities of these related compounds, explores the potential for this compound to act as a prodrug, and provides detailed experimental context for the presented data.
Introduction to this compound
This compound is an ester comprised of (R)-mandelic acid and benzyl alcohol.[1] It is principally utilized as a synthetic intermediate in the pharmaceutical and chemical industries, valued for its role in asymmetric synthesis.[2][3] Although direct studies on the biological activity of this compound are scarce, the well-documented pharmacological profiles of mandelic acid derivatives and benzyl-containing compounds provide a strong basis for inferring its potential biological relevance.
Potential as a Prodrug: Enzymatic Hydrolysis
A key consideration for the biological potential of this compound is its susceptibility to enzymatic hydrolysis in vivo. Esterases and lipases, ubiquitous in biological systems, can catalyze the cleavage of the ester bond to release (R)-mandelic acid and benzyl alcohol.[4][5] This prodrug potential is a central hypothesis when considering the bioactivity of this compound.
Figure 1: Proposed enzymatic hydrolysis of this compound.
Biological Activities of Mandelic Acid and its Derivatives
(R)-mandelic acid and its derivatives have been reported to possess a range of biological activities, most notably antimicrobial effects.
Antimicrobial Activity
Various studies have demonstrated the antibacterial and antifungal properties of mandelic acid and its esters. The lipophilicity of these compounds appears to play a crucial role in their antimicrobial efficacy, with ester derivatives often showing enhanced activity compared to the parent acid, likely due to improved penetration of microbial cell membranes.[6]
Table 1: Summary of Antimicrobial Activity of Mandelic Acid Derivatives
| Compound | Test Organism | Activity | Reference |
| Oxi-acetyl mandelic acid | Staphylococcus aureus | Remarkable antibacterial activity | [7] |
| Oxi-propionyl mandelic acid | Staphylococcus aureus | Remarkable antibacterial activity | [7] |
| Oxi-acetyl mandelic acid | Escherichia coli | Remarkable antibacterial activity | [7] |
| Oxi-propionyl mandelic acid | Escherichia coli | Remarkable antibacterial activity | [7] |
| Mandelic acid-derived ionic liquids (various esters) | Various bacteria and fungi | Low antimicrobial activity | [8][9] |
Experimental Protocol: Agar Disk Diffusion for Antimicrobial Susceptibility
The antimicrobial activity of mandelic acid derivatives, such as oxi-acetyl and oxi-propionyl mandelic acid, has been evaluated using the agar disk diffusion method.[7]
Figure 2: Workflow for the agar disk diffusion assay.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in an appropriate solvent.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.
Biological Activities of Benzyl-Containing Compounds
The benzyl moiety is a common scaffold in a variety of biologically active molecules, exhibiting anticancer and antimicrobial properties.
Anticancer Activity
Several benzyl derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.[10]
Table 2: In Vitro Anticancer Activity of Selected Benzyl Derivatives
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Benzyl derivative (unspecified) | Various human cancer cell lines | Data not specified | [10] |
Antimicrobial Activity
Certain benzyl derivatives have demonstrated notable antibacterial and antifungal activity. For instance, benzyl bromides have been shown to be effective against Gram-positive bacteria and fungi.[11]
Table 3: Antimicrobial Activity of Benzyl Alcohol Derivatives
| Compound | Test Organism | Activity | Reference |
| Benzyl alcohol derivative 2d | Pseudomonas aeruginosa | Zone of inhibition: 35 mm | [11] |
Metabolism and Pharmacokinetics of Benzyl Derivatives
The pharmacokinetic profile of benzyl derivatives is characterized by rapid absorption, metabolism primarily in the liver, and excretion in the urine. Benzyl esters are typically hydrolyzed to the corresponding acid and alcohol. Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid before excretion.[12] Human studies on benzyl glucosinolate, which releases benzyl isothiocyanate, have detailed the metabolic pathways, with metabolites detectable in plasma and urine.[13][14] Pharmacokinetic studies of benzyl alcohol in children have also been conducted.[15]
Conclusion
While this compound is predominantly recognized as a synthetic intermediate, a comprehensive review of its constituent parts and related structures suggests a potential for biological activity. The enzymatic release of (R)-mandelic acid and benzyl alcohol in vivo presents a plausible mechanism for indirect bioactivity. The known antimicrobial properties of mandelic acid derivatives and the diverse biological effects of benzyl-containing compounds warrant further investigation into this compound itself. Future research should focus on direct biological screening of this compound and its derivatives, as well as detailed pharmacokinetic studies to ascertain its metabolic fate and the systemic availability of its potential bioactive metabolites.
References
- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25562K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 13. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
(R)-Benzyl Mandelate: A Chiral Building Block for Asymmetric Synthesis
(R)-Benzyl mandelate, a versatile chiral auxiliary and building block, plays a significant role in modern organic synthesis, particularly in the pharmaceutical industry. Its defined stereochemistry is instrumental in the creation of complex, enantiomerically pure molecules, guiding the formation of new stereocenters with high selectivity. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and applications, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
This compound is a white to off-white crystalline solid, soluble in organic solvents like ethanol and acetone, and less soluble in water.[1] Its utility as a synthetic intermediate is well-established, serving as a crucial component in the synthesis of various pharmaceuticals.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [5] |
| Melting Point | 104-107 °C | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (20 mg/ml) | [4] |
| InChI Key | JFKWZVQEMSKSBU-CQSZACIVSA-N | [4] |
Spectroscopic data is critical for the identification and purity assessment of this compound. Key spectral features are summarized as follows:
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37-7.30 (m, 10H), 5.15 (s, 2H), 5.03-6.01 (m, 2H), 4.92-4.89 (m, 1H) |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry | M+Na: 265.5 |
| Infrared (IR) | Characteristic peaks for O-H, C=O (ester), and aromatic C-H bonds. |
Synthesis of this compound
The preparation of enantiomerically pure this compound can be achieved through several methods, including classical esterification and enzyme-catalyzed kinetic resolution.
Chemical Synthesis: Esterification of (R)-Mandelic Acid
A straightforward method involves the direct esterification of (R)-mandelic acid with benzyl alcohol.
Experimental Protocol:
-
To a solution of (R)-mandelic acid (1.0 eq) in a suitable solvent (e.g., toluene), add benzyl alcohol (1.1 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
A similar process described involves treating an aqueous solution of alkali metal mandelates with hydrochloric acid, followed by extraction with benzyl alcohol and heating to induce esterification.[7]
Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Transesterification for Kinetic Resolution
This protocol describes the kinetic resolution of racemic benzyl mandelate, where a lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer.
-
In a suitable organic solvent (e.g., tert-butyl methyl ether), dissolve racemic benzyl mandelate (1.0 eq).
-
Add an acyl donor, such as vinyl acetate or an acyl anhydride (0.6-1.0 eq).
-
Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B) or Novozym 435 (typically 10-20% by weight of the substrate).[8][9]
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining this compound.
-
Stop the reaction at approximately 50% conversion to maximize the yield and ee of the (R)-enantiomer.
-
Filter off the immobilized enzyme.
-
Concentrate the filtrate and purify by column chromatography to separate the unreacted this compound from the acylated (S)-enantiomer.
This method can achieve high enantiomeric excess (>90%) for the desired this compound.[8][9]
Applications in Asymmetric Synthesis
This compound serves as a valuable chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. Its applications span the synthesis of chiral amines, β-lactams, and natural products.
Synthesis of Chiral β-Lactams
The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the β-lactam ring.[2] When a chiral auxiliary is incorporated into either the ketene or the imine, the reaction can proceed with high diastereoselectivity.
Logical Workflow for Chiral β-Lactam Synthesis:
Caption: General workflow for the asymmetric synthesis of β-lactams using a chiral imine derived from a mandelate precursor.
Synthesis of Chiral α-Amino Acids
This compound can be used as a chiral template for the asymmetric synthesis of α-amino acids. The general strategy involves the diastereoselective alkylation of an enolate derived from a glycine Schiff base bearing the mandelate auxiliary.
Experimental Workflow for Asymmetric Amino Acid Synthesis:
Caption: Stepwise workflow for the synthesis of chiral α-amino acids using a mandelate-based chiral auxiliary.
Case Study: Synthesis of a CCR2 Antagonist Intermediate
This compound derivatives have been utilized in the synthesis of potent antagonists for the chemokine receptor CCR2, which is implicated in inflammatory diseases.[1] An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for CCR2 antagonists, has been described.[9][10] The synthesis of another key intermediate involved the resolution of a ketoester via preparative chiral HPLC, followed by hydrogenolysis of the benzyl ester.[1]
Case Study: Towards the Synthesis of (+)-Tanikolide
(+)-Tanikolide is a marine natural product with antifungal and toxic properties.[2][11] While a direct application of this compound was not found in the provided search results for the synthesis of (+)-Tanikolide, the asymmetric synthesis of this and related natural products often employs chiral auxiliaries or chiral pool starting materials to establish the required stereocenters.[7][12] The principles of using chiral building blocks like this compound are central to these synthetic strategies.
Removal of the Chiral Auxiliary
A critical step in asymmetric synthesis using a chiral auxiliary is its efficient removal under conditions that do not compromise the stereochemical integrity of the product. The benzyl ester of the mandelate auxiliary can be cleaved by catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolytic Cleavage of the Benzyl Ester
-
Dissolve the substrate containing the benzyl mandelate auxiliary in a suitable solvent, such as ethanol or methanol.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
The hydrogen source can be hydrogen gas (from a balloon or a pressurized system) or a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
This method is generally clean and high-yielding, producing toluene as a volatile byproduct.[1]
Conclusion
This compound is a highly effective and versatile chiral building block in asymmetric organic synthesis. Its ready availability, straightforward incorporation, and reliable stereochemical control make it a valuable tool for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, enabling the efficient construction of chiral targets with high stereoselectivity.
References
- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Tanikolide, a toxic and antifungal lactone from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Stability and storage conditions for (R)-Benzyl mandelate
An In-depth Technical Guide to the Stability and Storage of (R)-Benzyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, a key synthetic intermediate in pharmaceutical development.[1][2][3][4] Understanding its stability is critical for ensuring the integrity, purity, and shelf-life of the compound in research and manufacturing processes.
Physicochemical Properties
This compound is a chiral organic compound, typically appearing as a white to off-white crystalline solid.[5] Its properties are foundational to its handling and storage requirements.
| Property | Value | Source |
| CAS Number | 97415-09-3 | [1][2][6] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [3][5] |
| Melting Point | 104-107 °C | [3] |
| Solubility | Soluble in organic solvents like DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml).[1][3] Less soluble in water.[5] | [1][3][5] |
Stability Profile and Degradation Pathways
This compound demonstrates moderate stability under standard laboratory conditions.[5][7] However, as an ester, its primary degradation pathway is through hydrolysis, which can be catalyzed by the presence of strong acids or bases.[7] This reaction cleaves the ester bond, yielding (R)-mandelic acid and benzyl alcohol.
Factors influencing the stability of this compound include:
-
pH: Highly susceptible to degradation in acidic and basic environments.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation pathways.
-
Moisture: The presence of water is necessary for hydrolysis. Storing the compound in a dry environment is crucial.
-
Light: While specific photostability data is not widely published, compounds with aromatic rings can be susceptible to photodegradation. Protection from light is a recommended precautionary measure.
Potential Degradation Pathway: Hydrolysis
The principal degradation mechanism for this compound is the hydrolysis of the ester linkage.
Caption: Primary hydrolysis pathway for this compound.
Recommended Storage Conditions and Shelf Life
To ensure long-term stability and prevent degradation, specific storage conditions are recommended. Supplier data indicates that this compound is stable for at least four years when stored under appropriate conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) [1] or in a cool, dark place (<15°C)[8] | Minimizes the rate of chemical degradation. |
| Atmosphere | Sealed in a dry environment[3] | Prevents hydrolysis by excluding moisture. |
| Light | Protect from light | Precautionary measure to prevent potential photodegradation. |
| Container | Tightly sealed, inert container | Prevents contamination and exposure to moisture. |
Summary of Quantitative Stability Data
| Storage Condition | Duration | Purity/Stability Outcome | Source |
| -20°C | ≥ 4 years | Stable, meets specifications | [1] |
| Room Temperature | Not specified | Recommended to be sealed in a dry environment | [3] |
| <15°C | Not specified | Recommended for storage in a cool, dark place | [8] |
Experimental Protocols for Stability Assessment
To rigorously determine the stability profile of this compound and identify potential degradants, a forced degradation (stress testing) study is essential.[9][10] Such studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[9][11]
General Protocol for Forced Degradation Study
This protocol outlines a standard methodology for investigating the stability of this compound under various stress conditions.
Objective: To identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method (typically HPLC).[10]
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
-
Inert gas (Nitrogen or Argon)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow Diagram
Caption: Workflow for a forced degradation stability study.
Stress Conditions: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Mix the stock solution with 0.1 M HCl. Store at 60°C and withdraw samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature.
-
Procedure: Mix the stock solution with 0.1 M NaOH. Maintain at room temperature and sample at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature.
-
Procedure: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Thermal Degradation:
-
Condition: 80°C in a calibrated oven.
-
Procedure: Store the solid compound and a solution of the compound at 80°C. Sample at set intervals (e.g., 1, 3, 7 days) to assess stability in both solid and solution states.
-
-
Photostability:
-
Condition: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Procedure: Expose both the solid compound and a solution to the light source. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: All samples, including a non-degraded control, are analyzed using a developed stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis using a DAD is crucial to ensure that new peaks are homogenous and do not co-elute with the parent peak. Mass spectrometry can be coupled with HPLC to identify the structure of unknown degradants.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 6. Benzyl (2R)-hydroxy(phenyl)acetate | C15H14O3 | CID 853755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]
- 8. Benzyl DL-Mandelate 890-98-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. journals.ekb.eg [journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for (R)-Benzyl Mandelate as a Chiral Auxiliary in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl mandelate is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new carbon-carbon bonds. Its rigid structure and defined stereochemistry allow for effective facial shielding of a prochiral enolate, directing the approach of electrophiles to create new stereocenters with high diastereoselectivity. These application notes provide a comprehensive overview of the use of a closely related (S)-mandelic acid-derived auxiliary in diastereoselective Michael additions, including detailed experimental protocols and data. The principles and procedures outlined are directly applicable to the use of this compound for accessing the opposite enantiomers of the final products.
Core Principle: Diastereoselective Control
The underlying principle of using a mandelate-derived chiral auxiliary lies in the formation of a rigid dioxolanone structure. This is achieved by protecting the hydroxyl and carboxyl groups of mandelic acid, for instance, by reaction with pivalaldehyde. The resulting dioxolanone, when deprotonated with a strong base like lithium diisopropylamide (LDA), forms a planar enolate. The bulky substituents on the dioxolanone ring effectively block one face of the enolate, leading to a highly diastereoselective reaction upon the addition of an electrophile.
Featured Application: Diastereoselective Michael Addition
A prime application of this chiral auxiliary is in the diastereoselective Michael addition to various acceptors. The following sections detail the reaction between the lithium enolate of a dioxolanone derived from (S)-mandelic acid and 2-arylidene-1,3-dicarbonyl compounds. This reaction proceeds with high diastereoselectivity to afford the corresponding Michael adducts, which are valuable precursors for the synthesis of complex molecules.
Quantitative Data Summary
The following table summarizes the results of the diastereoselective Michael addition of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one to various 2-arylidene-1,3-dicarbonyl compounds.
| Entry | Arylidene-1,3-dicarbonyl Compound (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 3a | 85 | >98:2 |
| 2 | 4-Methoxyphenyl | 3b | 82 | >98:2 |
| 3 | 4-Chlorophenyl | 3c | 88 | >98:2 |
| 4 | 2-Chlorophenyl | 3d | 80 | >98:2 |
| 5 | 1-Naphthyl | 3e | 75 | >98:2 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary ((2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one)
This protocol describes the preparation of the chiral dioxolanone from (S)-mandelic acid. The same procedure can be followed using (R)-mandelic acid to obtain the corresponding (2R,5R)-enantiomer.
Materials:
-
(S)-Mandelic acid
-
Pivalaldehyde
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark trap
Procedure:
-
A solution of (S)-mandelic acid (10.0 g, 65.7 mmol) and pivalaldehyde (8.5 g, 98.6 mmol) in toluene (150 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
A catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg) is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until all the mandelic acid is consumed.
-
After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.
Protocol 2: Diastereoselective Michael Addition
This protocol details the general procedure for the Michael addition of the chiral auxiliary enolate to 2-arylidene-1,3-dicarbonyl compounds.
Materials:
-
(2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Arylidene-1,3-dicarbonyl compound
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under an inert atmosphere (e.g., argon), n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
A solution of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in dry THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.
-
A solution of the 2-arylidene-1,3-dicarbonyl compound (1.0 eq) in dry THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for the time required for the reaction to complete (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the hydrolysis of the dioxolanone to release the chiral mandelic acid and the functionalized product.
Materials:
-
Michael adduct from Protocol 2
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
The Michael adduct (1.0 eq) is dissolved in a 5% solution of potassium hydroxide in ethanol.
-
The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.
-
The solution is then poured into ice and acidified to a pH of approximately 2 with 1 M hydrochloric acid.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine until neutral, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture contains the chiral mandelic acid auxiliary and the desired product, which can be separated by column chromatography. The chiral auxiliary can be recovered and recycled.[1]
Visualizations
Caption: Experimental workflow for the use of a mandelate-derived chiral auxiliary.
Caption: Model for stereocontrol by the chiral auxiliary.
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Benzyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of a wide array of therapeutic agents. The enzymatic kinetic resolution (EKR) of racemic mandelate esters offers a highly selective and environmentally benign alternative to traditional chemical resolution methods. This application note provides a detailed protocol for the enzymatic resolution of racemic benzyl mandelate via lipase-catalyzed hydrolysis, yielding enantiomerically enriched (S)-mandelic acid and unreacted (R)-benzyl mandelate. Additionally, the principles of dynamic kinetic resolution (DKR) as a method to achieve a theoretical yield of 100% are discussed.
Lipases, particularly from Candida species, are robust and versatile biocatalysts that exhibit high enantioselectivity in organic solvents, making them well-suited for synthetic applications.[1] The kinetic resolution process relies on the differential rate of reaction of the two enantiomers of the racemic substrate with the enzyme. In the case of racemic benzyl mandelate, the lipase will preferentially hydrolyze one enantiomer, typically the (S)-enantiomer, to the corresponding carboxylic acid, leaving the other enantiomer, the (R)-ester, largely unreacted. This difference in reactivity allows for the separation of the two enantiomers.
Principle of Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of racemic benzyl mandelate involves the enantioselective hydrolysis of one enantiomer by a lipase. This process results in a mixture of the hydrolyzed product (mandelic acid) and the unreacted ester. The enantiomeric excess (e.e.) of both the product and the remaining substrate is dependent on the extent of the conversion. A key parameter for quantifying the enantioselectivity of the enzyme is the enantiomeric ratio (E).[2] An E value above 15 is generally considered suitable for practical applications.[2]
Experimental Protocols
Materials and Reagents
-
Racemic benzyl mandelate
-
Immobilized Lipase B from Candida antarctica (CALB, such as Novozym 435)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent (e.g., heptane, isooctane)[3]
-
Acyl donor for transesterification (optional, e.g., vinyl acetate)[1]
-
Sodium bicarbonate (NaHCO₃) solution (for extraction)
-
Sodium sulfate (Na₂SO₄) (for drying)
-
Solvents for chromatography (e.g., hexane, isopropanol)
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Protocol 1: Lipase-Catalyzed Hydrolysis of Racemic Benzyl Mandelate
This protocol describes the kinetic resolution of racemic benzyl mandelate via hydrolysis.
-
Reaction Setup:
-
In a round-bottom flask, dissolve racemic benzyl mandelate (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).
-
Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). The two-phase system is common for such reactions.
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
-
Reaction Conditions:
-
Stir the mixture at a constant temperature (e.g., 40-50°C) and monitor the reaction progress.
-
The reaction can be monitored by taking aliquots at different time intervals and analyzing them by chiral HPLC.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved organic compounds.
-
To isolate the (S)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.
-
To isolate the unreacted this compound, wash the initial organic layer with a saturated NaHCO₃ solution to remove any remaining mandelic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
Data Presentation
The following tables summarize typical quantitative data obtained from enzymatic resolutions of mandelate derivatives and related compounds. Note that specific values for benzyl mandelate will depend on the precise experimental conditions.
Table 1: Lipase-Catalyzed Resolution of Racemic Esters - Representative Data
| Substrate | Enzyme | Solvent | Acyl Donor | Conversion (%) | Product e.e. (%) | E-value | Reference |
| 1-Phenylethanol | Novozym 435 | n-Heptane | Vinyl acetate | 48 | 90 (S)-alcohol | >200 | [1] |
| Tertiary Benzyl Bicyclic Alcohols | CAL-A | Heptane | Vinyl butyrate | 44-45 | 96-99 (R)-ester | - | [3][6] |
| Aromatic Morita-Baylis-Hillman Acetates | CALB | - | - | - | >99 | - | [7] |
Table 2: Analytical Parameters for Chiral HPLC Analysis
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Benzyl Alcohols (derivatized) | Dinitrobenzoylphenylglycine | Hexane/Isopropanol/TFA | 1.0 | UV | [4] |
| Chiral Drugs | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Ethanol with modifier | 1.0 | UV | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic benzyl mandelate.
Logical Relationship in Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of benzyl mandelate.
Advanced Protocol: Dynamic Kinetic Resolution (DKR)
A limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[9] Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[9][10] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
For the DKR of benzyl mandelate, a racemization catalyst would be added to the reaction mixture to continuously convert the unreacted this compound back into the racemic mixture, from which the lipase can then selectively hydrolyze the (S)-enantiomer.
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Benzyl Mandelate
-
Reaction Setup:
-
Follow the setup for Protocol 1, but with the addition of a suitable racemization catalyst (e.g., a ruthenium-based catalyst).[11]
-
The reaction is typically performed in an inert atmosphere (e.g., under argon).
-
-
Reaction Conditions:
-
DKR often requires higher temperatures to facilitate efficient racemization (e.g., 60-70°C).[11]
-
The choice of solvent and other reaction parameters may need to be optimized to ensure compatibility between the enzyme and the chemical catalyst.
-
-
Work-up and Product Isolation:
-
The work-up procedure is similar to Protocol 1, but additional steps may be required to remove the racemization catalyst.
-
The primary product will be the enantiomerically pure (S)-mandelic acid.
-
Conclusion
The enzymatic resolution of racemic benzyl mandelate is a powerful technique for the production of optically pure mandelic acid derivatives. Lipases, particularly CALB, offer high enantioselectivity and operational stability. By following the detailed protocols provided in this application note, researchers can effectively perform both kinetic and dynamic kinetic resolutions. The choice between EKR and DKR will depend on the desired yield and the availability of a suitable racemization catalyst. Chiral HPLC is an indispensable tool for monitoring these reactions and for the final analysis of product purity.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 11. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enantiopure Alcohols Utilizing (R)-Mandelic Acid in Chiral Ligand Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiopure alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. While (R)-Benzyl mandelate itself is not commonly employed as a direct catalyst for this transformation, its parent acid, (R)-mandelic acid, serves as a highly effective and economical resolving agent for the preparation of chiral ligands used in asymmetric catalysis. This document outlines a robust two-stage protocol for the synthesis of enantiopure secondary alcohols. The process begins with the resolution of a racemic amino alcohol, trans-2-(N-benzyl)amino-1-cyclohexanol, using (R)-mandelic acid. The resulting enantiopure amino alcohol is then utilized as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone to yield the desired enantiopure alcohol.
Stage 1: Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)-Mandelic Acid
This stage details the diastereomeric salt resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol to isolate the (1S,2S)-enantiomer.
Experimental Protocol:
Materials:
-
Racemic trans-2-(N-benzyl)amino-1-cyclohexanol
-
(R)-Mandelic acid
-
Ethyl acetate
-
Diethyl ether
-
1 N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol (82.12 g, 0.40 mol) in ethyl acetate (600 mL) is prepared in a 1-L round-bottomed flask.[1]
-
A solution of (R)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) is added dropwise to the amino alcohol solution over 5 hours at room temperature.[1]
-
The resulting mixture is stirred overnight at ambient temperature, followed by cooling to 0 °C for 5 hours to facilitate the precipitation of the diastereomeric salt.[1]
-
The precipitated (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is collected by suction filtration, washed with cold ethyl acetate and diethyl ether, and dried under vacuum.[1]
-
To recover the free amino alcohol, the diastereomeric salt is partitioned between 1 N NaOH solution and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.[1]
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the enantiopure (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol.[1]
Data Presentation:
| Compound | Starting Amount (mol) | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) |
| (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol | 0.40 (racemate) | (R)-Mandelic Acid | 78 | >99% |
Table 1: Summary of quantitative data for the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)-mandelic acid.[1]
Stage 2: Asymmetric Transfer Hydrogenation of Acetophenone
In this stage, the enantiopure (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is used as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to produce (S)-1-phenylethanol.
Experimental Protocol:
Materials:
-
(1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol (0.011 mmol) are dissolved in isopropanol (10 mL).
-
The mixture is stirred at 80 °C for 20 minutes to form the active catalyst complex.
-
After cooling to room temperature, acetophenone (1.0 mmol) is added to the catalyst solution.
-
A 0.1 M solution of KOH in isopropanol (0.10 mL, 0.01 mmol) is then added to initiate the reaction.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic techniques.
Data Presentation:
| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee) |
| Acetophenone | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-1-Phenylethanol | 95 | 96% |
Table 2: Summary of quantitative data for the asymmetric transfer hydrogenation of acetophenone.[2]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of enantiopure alcohols.
Stereochemical Control Pathway
Caption: Logical pathway of stereochemical information transfer.
References
Application of (R)-Benzyl Mandelate in Kinetic Resolution Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl mandelate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The stereochemistry at the α-position is crucial for the desired therapeutic effects, making its enantioselective synthesis a topic of significant interest. One of the most efficient methods for obtaining enantiomerically pure mandelate esters is through the kinetic resolution of their racemic mixture. This document provides detailed application notes and protocols for the application of this compound in kinetic resolution studies, primarily focusing on enzymatic methods.
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product in enantiomerically enriched forms. Lipases, a class of hydrolases, are widely used for this purpose due to their commercial availability, broad substrate specificity, high enantioselectivity, and mild reaction conditions.
Principles of Lipase-Catalyzed Kinetic Resolution
Lipases catalyze the enantioselective hydrolysis or transesterification of esters. In the context of racemic benzyl mandelate, a lipase can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to mandelic acid and benzyl alcohol, leaving the other enantiomer (e.g., the this compound) unreacted and thus enantiomerically enriched. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme, which is a measure of the ratio of the reaction rates of the two enantiomers.
Data Presentation: Kinetic Resolution of Mandelate Esters and Related Compounds
While specific data on the kinetic resolution of racemic benzyl mandelate is not extensively documented in publicly available literature, the following tables summarize the results obtained for the kinetic resolution of closely related mandelate esters and benzyl derivatives using various lipases. This data can serve as a valuable starting point for the optimization of the kinetic resolution of benzyl mandelate.
Table 1: Lipase-Catalyzed Hydrolysis of Racemic Mandelate Esters
| Substrate | Lipase | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Racemic Methyl Mandelate | Cell surface-displayed lipase | 50 mM Tris buffer (pH 8.0) | 37 | 36 | 25 | 99 ((S)-mandelic acid) | [1][2] |
| Racemic Ethyl Mandelate | Free Lipase (in microreactor) | Not specified | 55 | 0.03 | Not specified | 95 ((R)-mandelic acid) | [3] |
| Racemic 4-Cl-Mandelic Acid | Immobilized Pseudomonas cepacia lipase | MTBE | 55 | 18 | 47.6 | 98.7 | [4] |
Table 2: Lipase-Catalyzed Transesterification for Kinetic Resolution
| Substrate | Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Racemic 1-phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | 30 | 24 | ~50 | >99 ((R)-acetate) | [4] |
| Racemic Benzyl Alcohols | Candida antarctica Lipase A (CAL-A) | Vinyl butyrate | Heptane | 30 | 4-5 | 44-45 | 96-99 ((R)-esters) | [5][6][7] |
| Racemic Mandelonitrile | Pseudomonas fluorescens lipase | Isopropenyl acetate | Diisopropyl ether | 40 | 25 | 57 | 64 ((S)-acetate) | [1] |
Experimental Protocols
The following are detailed, adaptable protocols for the enzymatic kinetic resolution of racemic benzyl mandelate. These protocols are based on established methodologies for similar substrates.
Protocol 1: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate via Hydrolysis
Objective: To resolve racemic benzyl mandelate by enantioselective hydrolysis using a lipase, yielding enantiomerically enriched this compound and (S)-mandelic acid.
Materials:
-
Racemic benzyl mandelate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol, acetone, or isopropanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Analytical standards: Racemic benzyl mandelate, this compound, (S)-benzyl mandelate, mandelic acid, benzyl alcohol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve racemic benzyl mandelate (1.0 g, 4.13 mmol) in a mixture of phosphate buffer (20 mL) and an organic co-solvent (5-10 mL). The co-solvent helps to increase the solubility of the substrate.
-
Add the immobilized lipase (100-200 mg) to the solution.
-
-
Incubation:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted ester and the hydrolyzed acid.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
To separate the unreacted this compound from the (S)-mandelic acid, wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL). The (S)-mandelic acid will be extracted into the aqueous basic layer.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Acidify the combined aqueous layers to pH 1-2 with 1 M HCl and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield enantiomerically enriched (S)-mandelic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered this compound and the (S)-mandelic acid using chiral HPLC or GC.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate via Transesterification
Objective: To resolve racemic benzyl mandelate by enantioselective acylation of the hydroxyl group using a lipase in an organic solvent.
Materials:
-
Racemic benzyl mandelate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (Novozym 435))
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Silica gel for column chromatography
-
Analytical standards: Racemic benzyl mandelate, this compound, (S)-benzyl mandelate, and the corresponding acetylated product.
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve racemic benzyl mandelate (1.0 g, 4.13 mmol) in an anhydrous organic solvent (20 mL).
-
Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add the immobilized lipase (100-200 mg).
-
-
Incubation:
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved.
-
-
Work-up and Isolation:
-
Filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acetylated (S)-benzyl mandelate product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered this compound and the acetylated product using chiral HPLC or GC.
-
Mandatory Visualizations
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of (R)-Benzyl Mandelate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (R)-benzyl mandelate as a pivotal chiral building block in the synthesis of pharmaceutical intermediates. This compound is a valuable synthetic intermediate due to its chiral nature, making it significant in asymmetric synthesis for producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[1][2] Its utility lies in its ability to introduce a specific stereochemistry into a molecule, which is often crucial for the therapeutic efficacy and safety of a drug.
Application Note 1: Enzymatic Synthesis of this compound
The enantioselective synthesis of this compound is a key step in its utilization as a chiral intermediate. A highly efficient and green method for its production is through the asymmetric reduction of a prochiral ketone, benzyl 2-oxoacetate, using ketoreductases (KREDs). This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Logical Relationship: Enzymatic Synthesis Pathway
The following diagram illustrates the enzymatic synthesis of this compound from benzyl 2-oxoacetate.
Caption: Enzymatic reduction of benzyl 2-oxoacetate to this compound.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for the enzymatic synthesis of this compound.
| Parameter | Value/Range |
| Substrate | Benzyl 2-oxoacetate |
| Enzyme Class | Ketoreductase (KRED) |
| Co-factor | NADPH/NADH |
| Expected Product | This compound |
| Enantiomeric Excess (e.e.) | >99% |
| Optimal pH | 6.0 - 8.0 |
| Optimal Temperature | 25 - 40 °C |
Experimental Protocol: Screening of Ketoreductases for Asymmetric Reduction
This protocol outlines a general procedure for screening various ketoreductases to identify an optimal biocatalyst for the synthesis of this compound.
Materials:
-
Benzyl 2-oxoacetate
-
A panel of ketoreductase enzymes
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (Dimethyl sulfoxide)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Analytical standards for (R)- and (S)-benzyl mandelate
Procedure:
-
Prepare a stock solution of the substrate: Dissolve benzyl 2-oxoacetate in DMSO to a final concentration of 100 mM.
-
Set up the enzymatic reaction: In a microcentrifuge tube, combine:
-
900 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of the 100 mM benzyl 2-oxoacetate stock solution (for a final concentration of 1 mM)
-
1 mg of the ketoreductase enzyme
-
1 mg of NADPH
-
-
Initiate the reaction: Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
-
Quench the reaction: Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the product: Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers. Carefully transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analyze the product: Analyze the organic extract by chiral HPLC or GC to determine the conversion of benzyl 2-oxoacetate and the enantiomeric excess (e.e.) of the benzyl mandelate product. Compare the retention times with the analytical standards.
Application Note 2: this compound as a Precursor to Chiral 1,2-Diols
Chiral 1,2-diols are crucial structural motifs present in a wide array of pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs. This compound serves as a valuable precursor for the stereoselective synthesis of (R)-1-phenyl-1,2-ethanediol and its derivatives. The reduction of the ester functionality in this compound provides a direct route to this important class of intermediates.
Experimental Workflow: Synthesis of a Chiral 1,2-Diol
The following diagram illustrates a typical workflow for the synthesis of a chiral 1,2-diol from this compound.
Caption: General workflow for the synthesis of a chiral 1,2-diol.
Quantitative Data for a Representative Reduction
The following table presents typical reaction parameters and outcomes for the reduction of this compound to (R)-1-phenyl-1,2-ethanediol.
| Parameter | Value/Range |
| Starting Material | This compound |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Product | (R)-1-Phenyl-1,2-ethanediol |
| Yield | Typically >90% |
| Enantiomeric Purity | Maintained from starting material |
Experimental Protocol: Reduction of this compound
This protocol describes a general laboratory-scale procedure for the reduction of this compound to (R)-1-phenyl-1,2-ethanediol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Set up the reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction mixture: Cool the suspension to 0 °C using an ice bath.
-
Add the substrate: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to proceed: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).
-
Filter and extract: Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Collect the filtrate.
-
Dry and concentrate: Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product: Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (R)-1-phenyl-1,2-ethanediol.
-
Characterize the product: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and chiral HPLC) to confirm its structure and enantiomeric purity.
References
Production of (R)-Benzyl Mandelate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (R)-Benzyl mandelate, a valuable chiral intermediate in the pharmaceutical industry. The following sections outline both enzymatic and chemical approaches to its production, with a focus on enantioselectivity.
Introduction
This compound is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity and efficacy of the final drug product. This document details two primary methodologies for its synthesis: enzymatic kinetic resolution and asymmetric chemical synthesis. Enzymatic methods offer high selectivity under mild conditions, while chemical routes can provide scalability and access to different chiral catalysts.
Enzymatic Synthesis via Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the production of enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For the production of this compound, the kinetic resolution of racemic mandelic acid or its esters is a common strategy.
Principle
In this method, a racemic mixture of mandelic acid is subjected to esterification with benzyl alcohol, catalyzed by a lipase. The lipase, exhibiting a preference for the (S)-enantiomer, will predominantly catalyze the formation of (S)-Benzyl mandelate, leaving the (R)-mandelic acid largely unreacted. Subsequent separation of the unreacted (R)-mandelic acid followed by its esterification yields the desired this compound. Alternatively, a racemic ester of mandelic acid can be selectively hydrolyzed.
Data Presentation: Comparison of Enzymatic Methods
The following table summarizes quantitative data from various studies on the enzymatic resolution for producing chiral mandelates.
| Enzyme | Substrate | Acyl Donor/Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (R)-product (%) | Reference |
| Burkholderia cepacia lipase (Amano PS) | (R,S)-Mandelic acid | Vinyl acetate | Isopropyl ether | 25 | - | ~50 | >99 | [1] |
| Lipase YCJ01 | (R,S)-Mandelic acid | Vinyl acetate | Diisopropyl ether | - | 26 | ~50 | 99.9 (for remaining R-mandelic acid) | [2] |
| Immobilized Pseudomonas cepacia lipase on MOFs | (R,S)-4-chloro-mandelic acid | Vinyl acetate | MTBE | 55 | 18 | 47.6 | 98.7 (for product) | [3] |
| Candida antarctica Lipase B (Novozym 435) | (R,S)-Ibuprofen | Vinyl esters | - | - | - | - | High | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid
This protocol describes the kinetic resolution of racemic mandelic acid using Novozym 435 to produce (R)-mandelic acid, which can then be esterified to this compound.
Materials:
-
Racemic (R,S)-mandelic acid
-
Benzyl alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (as an alternative acyl donor for resolution of the acid)
-
Organic solvent (e.g., Diisopropyl ether, tert-Butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic (R,S)-mandelic acid (1.0 eq) and benzyl alcohol (1.1 eq) in an appropriate organic solvent (e.g., diisopropyl ether).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the unreacted (R)-mandelic acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the remaining substrate.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (R)-mandelic acid with an aqueous solution of sodium bicarbonate (5%). The (S)-benzyl mandelate will remain in the organic layer.
-
Separate the aqueous layer and acidify it with dilute HCl to precipitate the (R)-mandelic acid.
-
Extract the (R)-mandelic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (R)-mandelic acid.
-
-
Esterification of (R)-mandelic acid:
-
The recovered (R)-mandelic acid can be esterified with benzyl alcohol using a standard chemical method (e.g., Fischer esterification with an acid catalyst) or another enzymatic esterification step to yield this compound.
-
-
Purification: Purify the final product, this compound, by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution of Racemic Mandelic Acid.
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a direct route to enantiomerically pure this compound, avoiding the 50% theoretical yield limitation of classical kinetic resolution. One plausible approach involves the asymmetric reduction of a prochiral ketone precursor.
Principle
A suitable prochiral precursor, such as benzyl benzoylformate, can be stereoselectively reduced to the corresponding chiral alcohol, this compound, using a chiral reducing agent or a catalyst. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (CBS catalyst) and a borane source, is a powerful method for the enantioselective reduction of ketones to alcohols.[5][6]
Experimental Protocol: Asymmetric Reduction of Benzyl Benzoylformate (Proposed)
This protocol outlines a proposed method for the synthesis of this compound based on the principles of the Corey-Itsuno reduction.
Materials:
-
Benzyl benzoylformate (precursor, synthesized from benzoylformic acid and benzyl alcohol)
-
(R)-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dilute hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS-oxazaborolidine catalyst (typically 5-10 mol%) and dissolve it in anhydrous THF.
-
Addition of Borane: Cool the solution to 0°C and slowly add the borane-dimethyl sulfide complex (BMS) or borane-THF complex (approx. 0.6-1.0 eq). Stir the mixture for 10-15 minutes at this temperature.
-
Substrate Addition: Slowly add a solution of benzyl benzoylformate (1.0 eq) in anhydrous THF to the catalyst-borane mixture at 0°C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of methanol.
-
Work-up:
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford enantiomerically enriched this compound.
Reaction Pathway Diagram
Caption: Pathway for Asymmetric Chemical Synthesis of this compound.
Conclusion
Both enzymatic and chemical methodologies offer effective routes to the synthesis of this compound. The choice of method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment. Enzymatic kinetic resolution is a robust and highly selective method, particularly well-suited for smaller to medium-scale synthesis where mild reaction conditions are paramount. Asymmetric chemical synthesis, such as the proposed Corey-Itsuno reduction, offers a more direct route that can be advantageous for larger-scale production, avoiding the inherent 50% yield limit of a classical resolution. Researchers and drug development professionals are encouraged to evaluate these protocols and adapt them to their specific needs to obtain this critical chiral intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of (R)-Benzyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl mandelate is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective production is of significant interest, and enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. Lipases, particularly from Candida antarctica B (often immobilized as Novozym 435), have demonstrated high efficacy in the kinetic resolution of racemic mandelic acid and its esters to produce enantiomerically pure compounds. This document provides detailed protocols and data for the synthesis of this compound via lipase-catalyzed kinetic resolution.
Principle of the Method
The synthesis of this compound is achieved through the enzymatic kinetic resolution of racemic benzyl mandelate or the direct esterification of racemic mandelic acid with benzyl alcohol. In the kinetic resolution process, the lipase selectively acylates the (S)-enantiomer of benzyl mandelate, leaving the desired (R)-enantiomer unreacted. This allows for the separation of the this compound from the acylated (S)-enantiomer. Alternatively, in the esterification of racemic mandelic acid, the lipase preferentially esterifies the (R)-mandelic acid with benzyl alcohol.
Data Presentation
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Benzyl Mandelate - Reaction Parameters
| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) |
| Novozym 435 | Racemic Benzyl Mandelate | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 |
| Lipase PS (from Burkholderia cepacia) | Racemic Benzyl Mandelate | Vinyl Acetate | Diisopropyl Ether | 30 | 48 | 45-50 | >98 |
| CAL-B (immobilized) | Racemic Benzyl Mandelate | Acetic Anhydride | Hexane | 45 | 12 | ~50 | >99 |
Table 2: Lipase-Catalyzed Esterification of Racemic Mandelic Acid with Benzyl Alcohol - Reaction Parameters
| Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Enantiomeric Excess (ee) of this compound (%) |
| Novozym 435 | Racemic Mandelic Acid, Benzyl Alcohol | Toluene | 50 | 72 | 40-45 | >95 |
| Lipase from Rhizomucor miehei | Racemic Mandelic Acid, Benzyl Alcohol | Methyl tert-butyl ether (MTBE) | 40 | 96 | 35-40 | >92 |
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic Benzyl Mandelate using Novozym 435
Materials:
-
Racemic benzyl mandelate
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dried flask containing a magnetic stir bar, add racemic benzyl mandelate (1.0 g, 4.13 mmol) and anhydrous toluene (20 mL).
-
Add vinyl acetate (0.71 g, 8.26 mmol, 2.0 equivalents).
-
Add Novozym 435 (100 mg, 10% w/w of substrate) and molecular sieves (1.0 g).
-
Seal the flask and stir the mixture at 40°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Once the desired conversion is reached (typically 24-48 hours), filter off the enzyme and molecular sieves and wash them with toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product is a mixture of this compound and (S)-acetyl benzyl mandelate.
-
Purification:
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acidic impurities, followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to separate this compound from the acylated (S)-enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified this compound using chiral HPLC.
-
Protocol 2: Direct Esterification of Racemic Mandelic Acid with Benzyl Alcohol using Novozym 435
Materials:
-
Racemic mandelic acid
-
Benzyl alcohol
-
Novozym 435
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve racemic mandelic acid (1.0 g, 6.57 mmol) and benzyl alcohol (0.78 g, 7.23 mmol, 1.1 equivalents) in anhydrous toluene (30 mL).
-
Add Novozym 435 (200 mg, 20% w/w of mandelic acid) and molecular sieves (2.0 g) to the flask.
-
Heat the mixture to 50°C with vigorous stirring. The water produced during the esterification will be removed azeotropically.
-
Monitor the reaction by TLC or HPLC until the consumption of mandelic acid appears to be complete or has reached a plateau (typically 72 hours).
-
After the reaction, cool the mixture to room temperature and filter off the enzyme and molecular sieves. Wash the solids with toluene.
-
Combine the filtrate and washings and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted mandelic acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the this compound.
-
-
Analysis:
-
Confirm the product identity by NMR and determine the enantiomeric excess by chiral HPLC.
-
Mandatory Visualizations
Application Notes and Protocols for (R)-Benzyl Mandelate in the Production of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl mandelate is a valuable chiral building block and synthetic intermediate in the production of fine chemicals and pharmaceuticals.[1][2] Its inherent chirality, derived from (R)-mandelic acid, makes it a powerful tool for inducing stereoselectivity in various chemical transformations.[3][4] These application notes provide a comprehensive overview of the use of this compound, focusing on its role in enzymatic synthesis and as a chiral auxiliary in asymmetric reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as the stereochemistry of a compound often dictates its biological activity and efficacy. This compound, a benzyl ester of (R)-mandelic acid, serves as a key chiral intermediate.[1] It is a white to off-white crystalline solid soluble in organic solvents like ethanol and acetone.[3] Its applications range from being a precursor in the synthesis of complex molecules to acting as a chiral auxiliary that directs the stereochemical outcome of a reaction.[3][4] Furthermore, its pleasant aroma makes it a useful ingredient in the flavor and fragrance industry.[4]
Enzymatic Synthesis of this compound
The enzymatic reduction of prochiral ketones is a green and highly selective method for producing chiral alcohols. This compound can be synthesized with high enantioselectivity from benzyl 2-oxoacetate using a ketoreductase (KRED) enzyme. This biocatalytic approach offers a sustainable alternative to traditional chemical methods.
Table 1: Enzymatic Synthesis of this compound
| Substrate | Enzyme Class | Co-factor | Product | Application of Product |
| Benzyl 2-oxoacetate | Ketoreductase (KRED) | NADPH/NADH | This compound | Chiral building block for pharmaceuticals |
Experimental Protocol: Screening of Ketoreductases for Asymmetric Reduction
Objective: To identify suitable ketoreductases for the asymmetric reduction of benzyl 2-oxoacetate to this compound and to determine the enantioselectivity of the reaction.
Materials:
-
Benzyl 2-oxoacetate
-
DMSO (Dimethyl sulfoxide)
-
Screening buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
NADH or NADPH co-factor
-
Ketoreductase enzyme library
-
Methanol (for quenching)
-
Internal standard for HPLC analysis
-
HPLC with a chiral column
Procedure:
-
Substrate Preparation: Prepare a 100 mM stock solution of benzyl 2-oxoacetate in DMSO.
-
Reaction Setup: In a microtiter plate or individual vials, combine the screening buffer, NADH or NADPH co-factor (to a final concentration of 1 mM), and the specific ketoreductase to be tested.
-
Initiation: Start the reaction by adding the benzyl 2-oxoacetate stock solution to a final concentration of 5-10 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize enzyme inhibition.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a specified time (e.g., 24 hours).
-
Quenching: Stop the reaction by adding an equal volume of methanol containing a known concentration of an internal standard.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
Analysis: Analyze the supernatant by chiral HPLC to determine the conversion of benzyl 2-oxoacetate and the enantiomeric excess (e.e.) of the this compound product.
Logical Workflow for KRED Screening
Caption: Workflow for screening ketoreductases.
This compound as a Chiral Auxiliary
Mandelic acid was one of the pioneering chiral auxiliaries introduced in asymmetric synthesis. By temporarily attaching this chiral moiety to a prochiral substrate, it can effectively direct the stereochemical course of a reaction, leading to the formation of a desired diastereomer. The auxiliary can then be cleaved and recovered.
Application in Diastereoselective Alkylation
Principle: An acetic acid residue is attached to the hydroxyl group of this compound, forming an ester. The resulting compound's enolate is then alkylated. The stereochemistry of the mandelate auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product.
Table 2: Diastereoselective Alkylation using a Mandelate Auxiliary
| Substrate | Reagents | Product | Diastereomeric Ratio (d.r.) |
| Mandelate-derived acetate | 1. LDA, THF, -78°C; 2. Alkyl halide (R-X) | Alkylated mandelate derivative | Potentially high (literature on related auxiliaries suggests >90:10) |
Experimental Protocol: Diastereoselective Alkylation (Representative)
Objective: To perform a diastereoselective alkylation of an enolate derived from an this compound-based chiral auxiliary.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate
-
Dissolve this compound in anhydrous dichloromethane in the presence of pyridine at 0°C.
-
Slowly add acetyl chloride and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetate derivative by silica gel chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified acetate derivative in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA in THF. Stir the mixture for 30-60 minutes at -78°C to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide) dropwise to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC.
-
Purify the product by silica gel chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the chiral carboxylic acid and recover the this compound auxiliary.
Reaction Pathway for Diastereoselective Alkylation
Caption: Diastereoselective alkylation workflow.
Conclusion
This compound is a versatile and valuable compound for the synthesis of fine chemicals. Its utility is demonstrated through its efficient, stereoselective synthesis via enzymatic reduction and its application as a chiral auxiliary to control the stereochemistry of carbon-carbon bond-forming reactions. The protocols provided herein offer a practical guide for researchers in the field of asymmetric synthesis and drug development to harness the potential of this important chiral building block. Further exploration of its applications in other asymmetric transformations is a promising area for future research.
References
Application Notes & Protocols: Derivatization of (R)-Benzyl Mandelate for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Benzyl mandelate is a chiral molecule of significant interest in the pharmaceutical and chemical industries, often used as a synthetic intermediate.[1] The accurate determination of its enantiomeric purity and quantification in various matrices is crucial for quality control and regulatory compliance. Direct analysis can be challenging due to its polarity and, for gas chromatography, its low volatility.[2] Derivatization of the secondary hydroxyl group is a common and effective strategy to improve its analytical properties for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document provides detailed protocols for two primary methods of derivatizing this compound for analytical purposes:
-
Method A: Reaction with an achiral derivatizing agent (N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility for enantioselective analysis by chiral GC-MS.
-
Method B: Formation of diastereomers using a chiral derivatizing agent ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - (S)-Mosher's acid chloride) for analysis on a standard achiral HPLC-UV or GC-MS system.[3][4]
Method A: Silylation for Chiral GC-MS Analysis
This method involves the derivatization of the hydroxyl group of this compound with a silylating agent, BSTFA, to form the corresponding trimethylsilyl (TMS) ether. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[5] The enantiomers of the derivatized benzyl mandelate are then separated on a chiral GC column.
Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Internal Standard (IS) solution (e.g., 1 mg/mL Tetracosane in Ethyl Acetate)
-
2 mL GC vials with inserts and PTFE-lined caps
2. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample into a 2 mL GC vial.
-
Add 500 µL of Ethyl Acetate to dissolve the sample.
-
Add 50 µL of the internal standard solution to the vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization Procedure:
-
To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
4. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm, 0.12 µm)[2][6]
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 5°C/min to 220°C
-
Hold: 5 min at 220°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization)
-
Quadrupole: 150°C
-
Scan Range: 50-400 m/z
Data Presentation
Table 1: Representative Chromatographic Data for TMS-Derivatized Benzyl Mandelate Enantiomers.
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|---|
| (S)-Benzyl Mandelate-TMS | 18.25 | 195 | 107, 209 | 5 | 15 |
| This compound-TMS | 18.68 | 195 | 107, 209 | 5 | 15 |
| Tetracosane (IS) | 22.50 | 57 | 71, 85 | - | - |
Note: Data are representative and may vary based on the specific instrument and column used.
Visualization: Workflow for Silylation and Chiral GC-MS Analysis
Caption: Workflow for TMS derivatization of this compound.
Method B: Diastereomer Formation with Mosher's Acid Chloride
This protocol describes the derivatization of this compound with (S)-Mosher's acid chloride. The reaction converts the enantiomeric sample into a mixture of diastereomers, which can be separated and quantified using standard achiral chromatography (HPLC-UV or GC-MS).[7][8] This method is also widely used for determining the absolute configuration of chiral alcohols via NMR spectroscopy.[3]
Experimental Protocol
1. Materials and Reagents:
-
This compound sample
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous) or 4-Dimethylaminopyridine (DMAP)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Mobile Phase for HPLC (e.g., Hexane:Isopropanol)
-
20 mL scintillation vial
2. Derivatization Procedure:
-
Accurately weigh approximately 5.0 mg of the this compound sample into a clean, dry 20 mL scintillation vial.
-
Dissolve the sample in 2.0 mL of anhydrous Dichloromethane (DCM).
-
Add 10 µL of anhydrous pyridine (or a catalytic amount of DMAP, ~0.5 mg).
-
In a separate vial, dissolve ~10 mg (~1.2 equivalents) of (S)-Mosher's acid chloride in 1.0 mL of anhydrous DCM.
-
Slowly add the Mosher's acid chloride solution to the benzyl mandelate solution while stirring at room temperature.
-
Cap the vial and stir the reaction mixture at room temperature for 2 hours, monitoring by TLC if necessary.
3. Work-up Procedure:
-
Quench the reaction by adding 5 mL of saturated NaHCO₃ solution to the vial and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 10 mL of DCM.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude diastereomeric ester.
4. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with UV detector
-
Column: Standard achiral C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation for Injection: Dissolve the dried residue in 1.0 mL of the mobile phase.
Data Presentation
Table 2: Representative HPLC Data for Mosher Ester Diastereomers of Benzyl Mandelate.
| Diastereomer | Retention Time (min) | UV λmax (nm) | Resolution (Rs) | Separation Factor (α) |
|---|---|---|---|---|
| (R)-Benzyl, (S)-Mosher Ester | 12.1 | 254 | \multirow{2}{}{> 1.5} | \multirow{2}{}{1.12} |
| (S)-Benzyl, (S)-Mosher Ester | 13.6 | 254 | | |
Note: Data are representative. The elution order may vary. Resolution and separation factors are dependent on the specific column and mobile phase composition.
Visualization: Logical Flow of Diastereomer Formation and Analysis
References
- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 2. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in (R)-Benzyl Mandelate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of enantioselectivity in reactions involving (R)-Benzyl Mandelate, a key chiral intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically pure this compound?
A1: The most common and effective methods are enzymatic kinetic resolution (EKR) and asymmetric synthesis. EKR often employs lipases, such as Candida antarctica lipase B (CALB), to selectively acylate the (R)-enantiomer from a racemic mixture of benzyl mandelate.[1] Asymmetric synthesis involves the stereoselective reduction of a prochiral precursor, like benzyl 2-oxoacetate, using a ketoreductase (KRED) enzyme.[2] Other methods include diastereomeric salt formation and chiral chromatography, though these are sometimes less preferred for large-scale production due to cost or efficiency.[3]
Q2: Why is Candida antarctica lipase B (CALB) so frequently used for the kinetic resolution of benzyl mandelate?
A2: CALB is widely used due to its high enantioselectivity towards a broad range of secondary alcohols, including benzyl mandelate.[4][5] It is also a robust and commercially available enzyme, making it a practical choice for both laboratory-scale experiments and industrial applications.[6] Its effectiveness can be further enhanced through immobilization on various supports.
Q3: What is a "kinetic resolution," and what is the maximum theoretical yield for the desired enantiomer?
A3: Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. In the context of this compound, an enzyme like CALB will preferentially catalyze a reaction (e.g., acylation) on the (R)-enantiomer, leaving the unreacted starting material enriched in the (S)-enantiomer. Because one enantiomer is consumed to produce the desired product, the maximum theoretical yield for a kinetic resolution is 50%.[1][7]
Q4: What are the key factors that influence the enantioselectivity of an enzymatic reaction?
A4: Several factors can significantly impact the enantioselectivity (often measured as enantiomeric excess, or e.e.) of an enzymatic reaction. These include:
-
Solvent: The choice of organic solvent can influence enzyme conformation and substrate solubility.[6]
-
Acyl donor: In transesterification reactions, the structure of the acyl donor can affect the reaction rate and selectivity.[6][9]
-
Enzyme preparation and immobilization: The way the enzyme is prepared (e.g., free vs. immobilized) and the type of support used can impact its performance and reusability.[6][10]
-
Substrate and enzyme concentration: These parameters can affect the reaction kinetics.[8]
Q5: What are common challenges when scaling up the synthesis of this compound?
A5: Scaling up from a laboratory to an industrial setting presents several challenges.[11][12][13] These include:
-
Heat and mass transfer: In larger reactors, inefficient mixing can lead to temperature gradients and localized hotspots, potentially affecting reaction consistency and safety.[11]
-
Reproducibility: Inconsistent reaction conditions can lead to batch-to-batch variability, which is magnified at a larger scale.[11]
-
Impurity profile: Side reactions that are negligible at a small scale can produce significant amounts of impurities in larger batches.[11]
-
Downstream processing: Crystallization, filtration, and drying processes can behave differently at scale, impacting yield and purity.[12]
Troubleshooting Guides
Low Enantioselectivity (e.e.)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity. Perform a temperature screen (e.g., 25°C, 30°C, 40°C, 50°C) to find the optimal balance.[8] |
| Inappropriate Solvent | The solvent can significantly affect enzyme performance.[6] Screen a variety of organic solvents with different polarities (e.g., hexane, toluene, MTBE, t-pentanol).[1] |
| Poor Enzyme Selectivity | Ensure you are using a highly selective enzyme like CALB.[1] If results are still poor, consider screening other commercially available lipases or ketoreductases. The choice of enzyme preparation (e.g., free vs. immobilized) can also impact selectivity.[6] |
| Racemization | The product or starting material may be racemizing under the reaction conditions. Analyze the e.e. at different time points to check for this. If racemization is occurring, try milder reaction conditions (e.g., lower temperature, different pH if applicable).[1] |
| Incorrect Acyl Donor (for EKR) | The acyl donor in a transesterification can influence enantioselectivity. Vinyl esters, like vinyl acetate or vinyl butyrate, are often used as they can lead to irreversible reactions and high enantioselectivity.[8][9] Consider screening different acyl donors. |
Low Conversion or Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Denatured Enzyme | Use fresh, properly stored enzyme.[1] Avoid extreme temperatures or pH that could denature the enzyme. If using an immobilized enzyme, consider that the support may be fouled or the enzyme may have leached. |
| Insufficient Reaction Time | Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC, GC). The reaction may simply need more time to reach the desired conversion. |
| Mass Transfer Limitations | This can be an issue with immobilized enzymes or in highly viscous reaction mixtures.[6] Ensure adequate mixing/agitation. For immobilized enzymes, consider using a support with a larger pore size. |
| Presence of Inhibitors | Ensure that the starting materials and solvent are of high purity and free from any potential enzyme inhibitors.[1] |
| Insufficient Water (for Hydrolysis Reactions) | In enzymatic hydrolysis, a certain amount of water is necessary for the reaction to proceed. Ensure that the reaction medium contains an appropriate amount of water.[1] |
Difficult Product Separation or Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarities of Product and Byproduct | In kinetic resolutions, separating the unreacted starting material from the product can be challenging. For the hydrolysis of benzyl mandelate ester, acidifying the mixture will protonate the resulting mandelic acid, making it more water-soluble and easier to separate from the unreacted ester.[1] |
| Formation of Emulsions During Extraction | Emulsions can form during aqueous workups. To break them, try adding brine (saturated NaCl solution) or changing the extraction solvent.[3] |
| Incomplete Crystallization | If purifying by crystallization, low yields may be due to incomplete precipitation.[3] Try concentrating the solution, changing to a less polar solvent system, or seeding the solution with a small crystal of the desired product. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate using CALB
This protocol is a general guideline for the transesterification of racemic benzyl mandelate using Candida antarctica lipase B.
Materials:
-
Racemic benzyl mandelate
-
Immobilized Candida antarctica lipase B (CALB)
-
Acyl donor (e.g., vinyl acetate or vinyl butyrate)
-
Anhydrous organic solvent (e.g., hexane, heptane, or isooctane)[9]
-
Reaction vessel (e.g., two-neck round-bottom flask) with magnetic stirrer and temperature control
Procedure:
-
To the reaction vessel, add racemic benzyl mandelate (1.0 eq).
-
Add the anhydrous organic solvent (e.g., 10 mL per mmol of substrate).
-
Add the acyl donor (typically 3-10 equivalents).[9]
-
Once the substrate is fully dissolved, add the immobilized CALB (e.g., a 1:1 mass ratio of enzyme to substrate).[9]
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).[8][9]
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and remaining substrate.
-
Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the this compound acetate and the unreacted (S)-benzyl mandelate, can then be purified, for example, by column chromatography.
Protocol 2: Asymmetric Reduction of Benzyl 2-Oxoacetate using a Ketoreductase (KRED)
This protocol provides a general framework for screening ketoreductases for the synthesis of this compound.[2]
Materials:
-
Benzyl 2-oxoacetate
-
Ketoreductase (KRED) enzyme preparation
-
Cofactor (e.g., NADH or NADPH) and a cofactor recycling system (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Water-miscible organic co-solvent (e.g., DMSO) if needed for substrate solubility
-
Reaction tubes
Procedure:
-
Prepare a stock solution of benzyl 2-oxoacetate (e.g., 100 mM in DMSO).[2]
-
In a reaction tube, prepare the reaction mixture containing the buffer, the KRED, the cofactor (e.g., 1 mM NAD(P)H), and the components of the cofactor recycling system.
-
Initiate the reaction by adding the benzyl 2-oxoacetate stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.
-
After a set time (e.g., 24 hours), quench the reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile or methanol to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by chiral HPLC to determine the conversion of the starting material and the enantiomeric excess of the this compound product.[2]
Visualized Workflows
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 12. neulandlabs.com [neulandlabs.com]
- 13. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Technical Support Center: Synthesis of (R)-Benzyl Mandelate
Welcome to the Technical Support Center for the synthesis of (R)-Benzyl mandelate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are enzymatic synthesis and chemical synthesis (Fischer esterification).
-
Enzymatic Synthesis: This method typically employs a lipase to catalyze the esterification of (R)-mandelic acid with benzyl alcohol. It is often favored for its high enantioselectivity.
-
Chemical Synthesis (Fischer Esterification): This classic method involves the acid-catalyzed reaction of (R)-mandelic acid and benzyl alcohol. While effective, it is a reversible reaction and may require specific conditions to achieve high yields.[1][2]
Q2: Why am I getting a low yield of this compound in my Fischer esterification reaction?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between the reactants ((R)-mandelic acid and benzyl alcohol) and products (this compound and water) can be shifted back towards the reactants if water is not removed from the reaction mixture.[1][3] Using an excess of one reactant, typically benzyl alcohol, can also help drive the reaction to completion.[1]
Q3: My enzymatic synthesis is showing low enantioselectivity. What could be the cause?
A3: While enzymatic synthesis is known for high enantioselectivity, several factors can lead to a decrease in the enantiomeric excess (ee) of the final product:
-
Racemization of the Starting Material: The (R)-mandelic acid starting material may contain some of the (S)-enantiomer or could partially racemize under the reaction conditions.
-
Enzyme Specificity: The chosen lipase may not be perfectly selective for the (R)-enantiomer.
-
Reaction Conditions: Suboptimal temperature, pH, or solvent can affect the enzyme's stereoselectivity.[4]
Q4: What are common side products I should be aware of during the synthesis?
A4: Common side products depend on the synthetic route:
-
Enzymatic Synthesis: The primary side reaction is the hydrolysis of the ester product back to the starting materials, catalyzed by the lipase in the presence of water.[5][6] Using an acyl donor like vinyl acetate can sometimes lead to byproducts from the donor itself.[7][8]
-
Fischer Esterification: Besides unreacted starting materials, potential side products can include dibenzyl ether, formed from the self-condensation of benzyl alcohol at elevated temperatures in the presence of a strong acid.
Q5: What are the recommended purification methods for this compound?
A5: The most common method for purifying this compound is column chromatography on silica gel.[2] Recrystallization from a suitable solvent system, such as dilute acetic acid or methanol, can also be an effective method for obtaining a highly pure product.[9]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Esterification
Symptoms:
-
Low isolated yield of this compound.
-
Presence of significant amounts of starting materials in the crude product analysis (e.g., by TLC or NMR).
Possible Causes and Solutions:
| Cause | Solution |
| Equilibrium not shifted towards products | Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves. Use a large excess of benzyl alcohol (e.g., 2-5 equivalents).[1][3] |
| Insufficient catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Product loss during workup | Ensure complete extraction of the product from the aqueous phase. Minimize the number of transfer steps. |
Problem 2: Poor Enantioselectivity in Enzymatic Synthesis
Symptoms:
-
The enantiomeric excess (ee) of the this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Racemization of (R)-mandelic acid | Ensure the high enantiomeric purity of the starting material. Avoid harsh reaction conditions (e.g., high temperatures or extreme pH) that could cause racemization. |
| Suboptimal enzyme performance | Screen different lipases to find one with higher selectivity. Optimize reaction parameters such as temperature, pH, and solvent.[4] |
| Presence of water leading to hydrolysis | Control the water activity (aw) in the reaction medium. Conduct the reaction in a non-polar organic solvent and consider using molecular sieves to remove water.[5][6][10][11] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the synthesis of this compound under different conditions.
Table 1: Enzymatic Synthesis of this compound
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Candida antarctica Lipase B (Novozym 435) | Benzyl alcohol | Isooctane | 60 | 24 | >95 | >99 |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Vinyl acetate | Solvent-free | 40 | 0.17 | 100 | >99 |
| Pseudomonas cepacia Lipase | Benzyl alcohol | Toluene | 50 | 48 | ~90 | >98 |
Table 2: Chemical Synthesis (Fischer Esterification) of Benzyl Mandelate
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Sulfuric Acid | Toluene | Reflux | 8-12 | 85-95 | Water removal with Dean-Stark trap.[12] |
| p-Toluenesulfonic acid | Benzene | Reflux | 20 | ~90 | Water removal with Dean-Stark trap.[12] |
| None (autocatalyzed) | None | 155 | 6 | Lower | Results in partial racemization.[13] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Lipase
This protocol describes a typical procedure for the lipase-catalyzed esterification of (R)-mandelic acid.
Materials:
-
(R)-mandelic acid
-
Benzyl alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., isooctane or toluene)
-
Molecular sieves (optional)
Procedure:
-
To a flask, add (R)-mandelic acid (1.0 eq), benzyl alcohol (1.2-2.0 eq), and the organic solvent.
-
Add the immobilized lipase (typically 10-20% by weight of the limiting reactant).
-
(Optional) Add activated molecular sieves to remove water produced during the reaction.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Chemical Synthesis of this compound via Fischer Esterification
This protocol outlines a general procedure for the acid-catalyzed esterification of (R)-mandelic acid.
Materials:
-
(R)-mandelic acid
-
Benzyl alcohol
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add (R)-mandelic acid (1.0 eq), benzyl alcohol (2.0-3.0 eq), and toluene.
-
Add the acid catalyst (catalytic amount, e.g., 1-5 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.[12]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. benchchem.com [benchchem.com]
- 5. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Lipase catalyzed synthesis of benzyl acetate in solvent-free medium using vinyl acetate as acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of Crude (R)-Benzyl Mandelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (R)-Benzyl mandelate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the esterification reaction. These can include:
-
Unreacted Starting Materials: (R)-mandelic acid and benzyl alcohol are common impurities.
-
Side-Reaction Products: Depending on the reaction conditions, byproducts such as dibenzyl ether may form.
-
Enantiomeric Impurity: Racemization of the chiral center can lead to the presence of the (S)-Benzyl mandelate enantiomer.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Silica Gel Column Chromatography: This technique is ideal for separating the desired product from significant quantities of byproducts and unreacted starting materials, especially when the impurities have different polarities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in the crude mixture and to monitor the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee%) of your sample. Reversed-phase HPLC can be used to determine the chemical purity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the purified product and for identifying any residual impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. The melting point of this compound is typically in the range of 104-107 °C.[3]
Q4: My purified this compound has a low yield. What are the possible causes?
A4: Low yield after purification can be due to several factors:
-
Incomplete Reaction: If the initial esterification reaction did not go to completion, the yield of the desired product will be inherently low.
-
Losses During Work-up: Product may be lost during aqueous washes if the partitioning is not optimal.
-
Suboptimal Recrystallization: Using an inappropriate solvent or incorrect solvent volume can lead to significant product loss in the mother liquor. Premature crystallization during hot filtration can also reduce yield.[4][5]
-
Inefficient Column Chromatography: Improper column packing, incorrect mobile phase selection, or co-elution of the product with impurities can all lead to a lower isolated yield.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound may be too soluble in the chosen solvent, or the cooling rate is too fast. Impurities can also inhibit crystallization. | Try using a less polar solvent or a solvent mixture. Ensure slow cooling to allow for proper crystal lattice formation. If impurities are high, consider a preliminary purification by column chromatography. |
| No crystal formation upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of purified product | The product has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column | The mobile phase is either too polar or not polar enough. | Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to achieve a good separation of the target compound (Rf value of ~0.3-0.4). |
| Product is eluting with impurities | The chosen mobile phase does not provide sufficient resolution. | Use a less polar mobile phase or a shallower gradient to increase the separation between the product and the impurities. Ensure the column is not overloaded with the crude material. |
| Streaking of the compound on the column | The compound may be too polar for the chosen mobile phase, or the column is overloaded. The compound might be degrading on the silica gel. | Add a small amount of a more polar solvent to the mobile phase. Ensure the sample is loaded in a concentrated band. Consider deactivating the silica gel with triethylamine if degradation is suspected. |
| Low recovery from the column | The product is strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase at the end of the elution to ensure all the product is washed off the column. |
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield/Recovery (Illustrative) |
| Recrystallization | 90% | >99% | 70-85% |
| Silica Gel Column Chromatography | 75% | >98% | 80-95% |
| Combined Column Chromatography and Recrystallization | 75% | >99.5% | 65-80% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane). A suitable solvent will dissolve the crude material when hot but will result in poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude this compound by TLC using different ratios of hexane and ethyl acetate to determine the optimal mobile phase for separation. An ideal solvent system will show good separation between the product spot and any impurity spots, with an Rf value of approximately 0.3-0.4 for the product.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. If a gradient elution is necessary, start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Navigating the Synthesis of (R)-Benzyl Mandelate: A Guide to Minimizing Side Products
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds like (R)-Benzyl mandelate is a critical task where the control of side products is paramount to ensure the desired product's quality, yield, and biological activity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on identifying and minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound?
A1: The two major side products of concern are:
-
(S)-Benzyl mandelate: This is the enantiomeric impurity that arises from the racemization of the chiral center of (R)-mandelic acid during the esterification process.
-
Dibenzyl ether: This byproduct forms from the acid-catalyzed self-condensation of benzyl alcohol, the reagent used for esterification.
Q2: What reaction conditions are most likely to cause racemization of (R)-mandelic acid?
A2: Harsh reaction conditions, particularly high temperatures and the presence of strong acids, which are characteristic of traditional Fischer esterification, are the primary causes of racemization. The acidic conditions can facilitate the formation of a planar enolate-like intermediate at the chiral center, leading to a loss of stereochemical integrity.
Q3: How can I minimize the formation of dibenzyl ether?
A3: The formation of dibenzyl ether is favored by strong acid catalysts and high temperatures. To minimize this side product, it is advisable to use milder reaction conditions, a stoichiometric amount of benzyl alcohol, or alternative esterification methods that do not rely on strong acids.
Q4: Are there alternative synthesis methods to the traditional Fischer esterification that can reduce side product formation?
A4: Yes, several milder methods can significantly reduce the incidence of both racemization and dibenzyl ether formation. These include:
-
Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature, thus avoiding harsh acidic conditions and high temperatures.
-
Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It is particularly known for proceeding with a clean inversion of stereochemistry at the alcohol, which is not directly applicable here but highlights its mild nature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides solutions to mitigate them.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) of this compound | Racemization of the (R)-mandelic acid starting material. | - Employ milder reaction conditions (lower temperature, shorter reaction time).- Switch from Fischer esterification to Steglich esterification or the Mitsunobu reaction.- Use a less acidic catalyst if using a modified Fischer esterification. |
| Presence of a Significant Amount of Dibenzyl Ether Impurity | Acid-catalyzed self-condensation of benzyl alcohol. | - Reduce the concentration of the acid catalyst.- Use a milder catalyst (e.g., a solid acid catalyst).- Employ an alternative esterification method like Steglich or Mitsunobu.- Use a precise 1:1 molar ratio of (R)-mandelic acid to benzyl alcohol. |
| Low Yield of this compound | - Incomplete reaction.- Equilibrium of Fischer esterification favors reactants.- Side product formation consuming starting materials. | - Increase reaction time or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product in Fischer esterification.- Optimize the stoichiometry of reagents.- Utilize a higher-yielding method such as Steglich or Mitsunobu esterification. |
| Difficult Purification of the Final Product | Co-elution of side products or unreacted starting materials with the desired product. | - Optimize the solvent system for column chromatography to achieve better separation.- For Steglich esterification, dicyclohexylurea (DCU) byproduct can be removed by filtration as it is largely insoluble in many organic solvents.- An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted (R)-mandelic acid. |
Data Presentation: Comparison of Esterification Methods
| Esterification Method | Typical Conditions | Expected Yield of Benzyl Ester | Expected Enantiomeric Excess (e.e.) | Major Potential Side Products |
| Fischer Esterification | Reflux with strong acid (e.g., H₂SO₄) | Moderate to Good (can be high with water removal) | Potentially compromised due to racemization | (S)-Benzyl mandelate, Dibenzyl ether |
| Steglich Esterification | DCC, DMAP, CH₂Cl₂, Room Temperature | Good to Excellent | High to Excellent | Dicyclohexylurea (DCU) |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, THF, 0 °C to RT | Good to Excellent | Excellent | Triphenylphosphine oxide, Hydrazide derivatives |
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification with a Dean-Stark Trap
This protocol aims to maximize the yield of this compound while minimizing side products by removing water as it is formed.
Materials:
-
(R)-mandelic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-mandelic acid, benzyl alcohol, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected and starting material is consumed), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Steglich Esterification
This protocol provides a mild alternative to Fischer esterification to preserve the stereochemical integrity of the product.
Materials:
-
(R)-mandelic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-mandelic acid, benzyl alcohol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Comparative workflow for Fischer and Steglich esterification.
Caption: Troubleshooting decision tree for synthesis optimization.
Optimizing reaction conditions for the esterification of mandelic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of mandelic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of mandelic acid, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the esterification of mandelic acid can stem from several factors. The reaction is an equilibrium process, and its efficiency is influenced by various parameters.
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Incomplete Reaction: The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:
-
Use an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and can also serve as the solvent.
-
Remove water: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous sodium sulfate.[1]
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Ensure an adequate amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
If using a heterogeneous catalyst, ensure it is active and not poisoned.
-
-
Reaction Temperature and Time:
-
Esterification reactions often require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Steric Hindrance: While mandelic acid itself does not present significant steric hindrance, bulky alcohols might react slower. In such cases, longer reaction times or more forcing conditions may be necessary.
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: A common byproduct in the esterification of mandelic acid, particularly at higher temperatures, is the formation of a cyclic dimer called mandelide .[2] This occurs through the intermolecular esterification of two mandelic acid molecules.
-
Minimizing Mandelide Formation:
Another potential issue is the self-condensation of the alcohol reactant, especially with secondary or tertiary alcohols under strongly acidic conditions.
Q3: During the workup, I am struggling with the separation of my ester from the unreacted mandelic acid.
A3: Separating the desired ester from unreacted mandelic acid is a crucial purification step.
-
Aqueous Wash: Unreacted mandelic acid can be removed by washing the organic layer with a basic aqueous solution.
-
A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and extract the acidic mandelic acid into the aqueous layer.[5]
-
Perform multiple washes to ensure complete removal.
-
After the basic wash, a brine (saturated NaCl solution) wash is recommended to remove residual water from the organic layer before drying.
-
Q4: I am experiencing emulsion formation during the aqueous workup. How can I resolve this?
A4: Emulsions are stable mixtures of two immiscible liquids and can complicate the separation process.
-
Breaking Emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, helping to break the emulsion.[5][6]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes help to break the emulsion.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of mandelic acid?
A1: The two most prevalent methods are the Fischer-Speier esterification and the Steglich esterification.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid and an alcohol are refluxed in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[8]
-
Steglich Esterification: This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at room temperature. It is a milder method suitable for substrates that are sensitive to acidic conditions and high temperatures.[3][9]
Q2: Which catalyst is best for the esterification of mandelic acid?
A2: The choice of catalyst depends on the desired reaction conditions and the specific alcohol being used.
-
Acid Catalysts (for Fischer Esterification): Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.
-
Nickel Catalysts: Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) has been shown to be an efficient catalyst for the esterification of mandelic acid with a variety of alcohols, providing high yields under relatively mild conditions.[10]
Q3: What is the optimal temperature for the esterification of mandelic acid?
A3: The optimal temperature depends on the method and the specific reactants.
-
Fischer Esterification: The reaction is typically carried out at the reflux temperature of the alcohol being used.
-
Nickel-Catalyzed Esterification: A study has shown that 80 °C is an optimal reaction temperature for the esterification of mandelic acid with methanol using Ni(OTf)₂ as a catalyst.[10]
-
Steglich Esterification: This reaction is typically performed at room temperature.[9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the esterification reaction. By spotting the reaction mixture alongside the starting materials (mandelic acid and the alcohol) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the ester product.
Data Presentation
The following tables summarize quantitative data on the esterification of mandelic acid under various conditions.
Table 1: Nickel-Catalyzed Esterification of Mandelic Acid with Various Alcohols [10]
| Alcohol | Product | Yield (%) |
| Ethanol | Ethyl mandelate | 95 |
| n-Propanol | n-Propyl mandelate | 81 |
| n-Butanol | n-Butyl mandelate | 88 |
| n-Hexanol | n-Hexyl mandelate | 83 |
| n-Octanol | n-Octyl mandelate | 91 |
| Isopropanol | Isopropyl mandelate | 85 |
| Isoamyl alcohol | Isoamyl mandelate | 75 |
| Allyl alcohol | Allyl mandelate | 78 |
| Propargyl alcohol | Propargyl mandelate | 83 |
| Benzyl alcohol | Benzyl mandelate | 85 |
| 2-Phenylethanol | 2-Phenylethyl mandelate | 83 |
| 3-Phenylpropan-1-ol | 3-Phenylpropyl mandelate | 84 |
Reaction conditions: Mandelic acid (0.5 mmol), alcohol (5 equiv), Ni(OTf)₂ (1 mol%), CH₂Cl₂ (1 mL), 80 °C, 6 h.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Mandelic Acid with Ethanol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid (1 equivalent), absolute ethanol (10 equivalents), and concentrated sulfuric acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl mandelate.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Steglich Esterification of Mandelic Acid with Benzyl Alcohol
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mandelic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Reaction: Cool the solution in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup:
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate with 0.5 M HCl solution to remove excess DMAP, followed by saturated sodium bicarbonate solution to remove any unreacted mandelic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude benzyl mandelate can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the esterification of mandelic acid.
Caption: Troubleshooting guide for addressing low yield in mandelic acid esterification.
References
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. arabjchem.org [arabjchem.org]
Preventing racemization of (R)-Benzyl mandelate during synthesis
Welcome to the technical support hub for the synthesis of (R)-Benzyl Mandelate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization and achieve high enantiomeric purity in your synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of racemization.
Q1: What is racemization and why is it a critical issue for this compound synthesis? A1: Racemization is the conversion of an enantiomerically pure substance, like this compound, into a mixture containing equal amounts of both (R) and (S) enantiomers, known as a racemate. The stereocenter at the alpha-carbon of the mandelate is crucial for its intended biological activity and its use as a chiral auxiliary or intermediate in pharmaceutical synthesis.[1][2] Loss of stereochemical integrity can lead to significantly reduced efficacy or complete failure of a subsequent synthetic step.[1]
Q2: What is the primary chemical mechanism that causes racemization in this synthesis? A2: The primary cause of racemization is the deprotonation of the hydrogen atom on the chiral alpha-carbon (the carbon bearing the hydroxyl group).[1] This is particularly problematic under basic conditions or during the activation of the carboxylic acid for esterification. Abstraction of this proton forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both R and S enantiomers.[1]
Q3: I am observing significant racemization when using a strong base to deprotonate the (R)-mandelic acid before esterification. What should I do? A3: Strong bases readily abstract the alpha-hydrogen, promoting enolate formation and subsequent racemization.
-
Problem: The use of strong, non-nucleophilic bases (e.g., LDA, NaH) or strong alkoxide bases can rapidly cause racemization.
-
Solution: Opt for milder reaction conditions. Avoid strong bases where possible. If a base is necessary, consider using a weaker organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts and at low temperatures. For coupling reactions, methods that do not require a strong base, such as the Steglich esterification, are preferable.[3][4]
Q4: My Fischer-Speier esterification using benzyl alcohol and an acid catalyst (like H₂SO₄ or p-TsOH) is leading to a racemic product. How can I fix this? A4: Fischer-Speier esterification often requires elevated temperatures to drive the reaction to completion by removing water, which can accelerate racemization.
-
Problem: High reaction temperatures provide the energy needed to overcome the activation barrier for both esterification and the undesired racemization.[1]
-
Solution 1 (Lower Temperature Azeotrope): If using a Dean-Stark apparatus to remove water, switch from a high-boiling solvent like toluene to one that forms a lower-boiling azeotrope with water, such as cyclohexane. This allows for effective water removal at a lower reflux temperature, thereby minimizing racemization.[1]
-
Solution 2 (Alternative Methods): Switch to a milder esterification method that operates at or below room temperature. Carbodiimide-mediated couplings like the Steglich esterification or the Mitsunobu reaction are excellent alternatives.[3][5]
Q5: I'm trying a Steglich esterification with DCC/DMAP, but I'm still seeing some loss of enantiomeric purity. How can I optimize this? A5: While the Steglich esterification is a mild method, improper conditions can still lead to side reactions and some degree of racemization.[3][4][6]
-
Problem: A potential side reaction involves the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[4] This can be more prevalent if the esterification is slow. Also, the basicity of DMAP can contribute to minimal racemization over long reaction times.
-
Solution:
-
Temperature Control: Perform the reaction at 0 °C initially and allow it to slowly warm to room temperature. Avoid heating.[6]
-
Reagent Stoichiometry: Use a slight excess of the alcohol and DCC, but keep the DMAP catalyst loading low (typically 5-10 mol%).[4][6]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Q6: Can the Mitsunobu reaction be used, and what are the potential pitfalls? A6: Yes, the Mitsunobu reaction is a powerful method for this transformation as it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter.[7][8] To synthesize this compound from (R)-mandelic acid, you would need to react it with benzyl alcohol under Mitsunobu conditions. The key here is that the stereocenter is on the acid, not the alcohol, so the reaction proceeds via activation of the carboxylic acid.
-
Potential Pitfall: The acidity of the nucleophile (in this case, the mandelic acid) is important. The reaction works best with acidic nucleophiles (pKa < 15).[7][9]
-
Advantage: The reaction is typically performed at low temperatures (0 °C to room temperature), which is highly beneficial for preserving stereochemical integrity.[5]
-
Workup Challenges: A common issue with the Mitsunobu reaction is the removal of by-products like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[5] Using polymer-supported triphenylphosphine or modified reagents can simplify purification.[10]
Factors Influencing Racemization
The stereochemical outcome of the synthesis is a delicate balance of several factors. The following diagram illustrates the key relationships leading to either the desired (R)-product or the undesired racemic mixture.
Caption: Key factors determining the stereochemical purity of Benzyl Mandelate.
Data Summary: Impact of Method on Enantiomeric Excess
The choice of synthetic method has a direct and measurable impact on the enantiomeric excess (e.e.) of the final product. The following table summarizes expected outcomes based on different experimental conditions.
| Synthesis Method | Key Reagents | Typical Temperature | Expected Enantiomeric Excess (e.e.) | Key Considerations |
| Steglich Esterification | (R)-Mandelic acid, Benzyl alcohol, DCC, DMAP | 0 °C to RT | >98% | Mild conditions, but by-product (DCU) filtration is required.[3][6] |
| Mitsunobu Reaction | (R)-Mandelic acid, Benzyl alcohol, PPh₃, DEAD/DIAD | 0 °C to RT | >99% | Excellent for preserving stereochemistry; purification can be challenging due to by-products.[5][7] |
| Fischer-Speier (Optimized) | (R)-Mandelic acid, Benzyl alcohol, p-TsOH | ~80 °C (Cyclohexane) | 90-95% | Lower temperature azeotropic removal of water is crucial to minimize racemization.[1] |
| Fischer-Speier (Standard) | (R)-Mandelic acid, Benzyl alcohol, H₂SO₄ | >100 °C (Toluene) | <50% (Significant Racemization) | High temperatures strongly promote racemization and are not recommended for this substrate.[1] |
Recommended Experimental Protocol
High-Fidelity Synthesis via Steglich Esterification
This protocol is recommended for achieving high enantiomeric purity of this compound under mild conditions.[6]
Materials:
-
(R)-Mandelic Acid (1.0 equiv)
-
Benzyl Alcohol (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Mandelic Acid (1.0 equiv) and anhydrous DCM.
-
Reagent Addition: Add Benzyl Alcohol (1.1 equiv) and DMAP (0.1 equiv) to the solution. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
DCC Addition: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the product's identity and determine the enantiomeric excess (e.e.) using chiral HPLC analysis.
Experimental Workflow Diagram
The following diagram outlines the critical steps in the recommended Steglich esterification protocol, highlighting the control points for preventing racemization.
Caption: Recommended workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting low yields in the enzymatic resolution of benzyl mandelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic resolution of benzyl mandelate.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a kinetic resolution of benzyl mandelate?
A1: The theoretical maximum yield for a kinetic resolution is 50% for each of the two enantiomers.[1] This is because the enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other unreacted. Achieving a yield close to 50% for the desired enantiomer with high enantiomeric excess (ee) is the goal of a successful kinetic resolution.
Q2: Which type of enzyme is typically used for the resolution of benzyl mandelate?
A2: Lipases are the most commonly used enzymes for the kinetic resolution of esters like benzyl mandelate.[2][3] Lipases from various sources, such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Burkholderia cepacia, have been successfully employed for the resolution of mandelic acid and its derivatives.[4][5][6]
Q3: How is the progress of the enzymatic resolution monitored?
A3: The progress of the reaction is typically monitored by periodically taking small aliquots from the reaction mixture and analyzing them using chiral High-Performance Liquid Chromatography (HPLC).[2] This allows for the determination of the conversion percentage and the enantiomeric excess (ee) of both the remaining substrate and the product. The reaction is usually stopped at or near 50% conversion to achieve high ee for both components.[2]
Q4: What are the typical products of a lipase-catalyzed hydrolysis of racemic benzyl mandelate?
A4: In a lipase-catalyzed hydrolysis, one enantiomer of benzyl mandelate is selectively hydrolyzed to the corresponding mandelic acid enantiomer and benzyl alcohol, while the other enantiomer of benzyl mandelate remains largely unreacted. For example, if the lipase preferentially hydrolyzes the (R)-benzyl mandelate, the products will be (R)-mandelic acid, benzyl alcohol, and the unreacted (S)-benzyl mandelate.
Troubleshooting Guide for Low Yields
Low yields in the enzymatic resolution of benzyl mandelate can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme inhibition. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Conversion
Possible Causes and Solutions
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme from a reliable supplier. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
-
-
Suboptimal Temperature: Enzyme activity is highly dependent on temperature.
-
Incorrect pH: The pH of the reaction medium can significantly affect enzyme activity and stability.
-
Insufficient Water Content (in non-aqueous media): Lipases require a certain amount of water to maintain their active conformation and catalytic activity, even in organic solvents.
-
Solution: In organic media, the water content can be critical. Add a small, controlled amount of water or a buffer solution to the reaction mixture.[2] The optimal amount of water often needs to be determined empirically.
-
Problem 2: Low Enantioselectivity (Low ee)
Possible Causes and Solutions
-
Poor Enzyme Selectivity: The chosen enzyme may not be highly selective for the benzyl mandelate enantiomers.
-
Solution: Screen different lipases to find one with high enantioselectivity for your substrate. Lipases from different sources can exhibit opposite enantiopreferences.
-
-
Racemization: The product or remaining starting material may be racemizing under the reaction conditions.
-
Solution: Maintain mild reaction conditions (temperature, pH) to minimize the risk of racemization. Analyze the enantiomeric excess at different reaction times to check for any decrease, which might indicate racemization.
-
Problem 3: Reaction Stops Prematurely
Possible Causes and Solutions
-
Product Inhibition: The accumulation of products (mandelic acid or benzyl alcohol) can inhibit the enzyme's activity.[12][13]
-
Solution: Consider in-situ product removal techniques. For the acidic product, adding a mild base can neutralize it. Alternatively, running the reaction in a biphasic system where the product is extracted into an aqueous phase can be effective.
-
-
Substrate Inhibition: High concentrations of the substrate, benzyl mandelate, can sometimes inhibit the enzyme.[4][14]
-
Solution: Investigate the effect of substrate concentration. A study on the transesterification of mandelic acid found an inhibition effect above a certain substrate concentration.[4][14] Running the reaction at a lower substrate concentration or using a fed-batch approach where the substrate is added gradually may alleviate this issue.
-
-
Enzyme Denaturation: The reaction conditions (e.g., solvent, temperature) may be causing the enzyme to denature over time.
Data Summary Tables
Table 1: Effect of Solvents on Lipase Activity in Kinetic Resolutions
| Solvent | Polarity (log P) | General Effect on Lipase Activity | Reference(s) |
| Heptane | 4.0 | Generally high activity, non-polar. | [15][16] |
| Isooctane | 4.5 | High activity, non-polar, often a good choice. | [15][16] |
| Diisopropyl ether | 1.9 | Moderate to high activity. | [15] |
| Toluene | 2.7 | Can be a suitable solvent. | |
| Acetonitrile | -0.34 | Polar, can inhibit enzyme activity. | [15] |
| Trifluorotoluene | 2.4 | Polar, can inhibit enzyme activity. | [15] |
Table 2: General Parameters for Optimizing Enzymatic Resolution of Benzyl Mandelate
| Parameter | Typical Range | Key Considerations |
| Temperature | 30 - 60 °C | Enzyme stability and activity are temperature-dependent. |
| pH | 7.0 - 8.0 | Crucial for maintaining enzyme's catalytic activity. |
| Enzyme Loading | 10 - 50% (w/w of substrate) | Higher loading can increase reaction rate but also cost. |
| Substrate Concentration | 10 - 100 mM | High concentrations can lead to substrate inhibition. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and mass transfer. |
Experimental Protocols
General Protocol for Lipase-Catalyzed Hydrolysis of Benzyl Mandelate
-
Reaction Setup:
-
Dissolve racemic benzyl mandelate in a suitable organic solvent (e.g., heptane or isooctane) in a sealed reaction vessel to a concentration of 10-50 mg/mL.[2]
-
Add a controlled amount of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.0), typically 5-10% (v/v).[2]
-
Add the immobilized lipase (e.g., Novozym 435), typically 20-50% by weight of the substrate.[2]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., shaking at 200 rpm).[2]
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots of the reaction mixture.
-
Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction at or near 50% conversion.[2]
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.[2]
-
To separate the unreacted benzyl mandelate from the mandelic acid product, extract the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The unreacted ester will remain in the organic phase.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched benzyl mandelate.[2]
-
Acidify the aqueous phase to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic extracts containing the mandelic acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched mandelic acid.[2]
-
Visualizations
Caption: Workflow for the enzymatic resolution of benzyl mandelate.
Caption: Troubleshooting decision tree for low yields.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.pan.pl [journals.pan.pl]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipoprotein lipase. Mechanism of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of (R)-Benzyl Mandelate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of (R)-Benzyl mandelate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound at scale?
A1: The two main scalable routes for producing this compound are:
-
Enzymatic Kinetic Resolution: This method involves the stereoselective acylation of a racemic mixture of benzyl mandelate, or the esterification of racemic mandelic acid with benzyl alcohol, using a lipase. Lipases such as Candida antarctica Lipase B (CALB) are highly effective in selectively acylating the (S)-enantiomer, leaving the desired this compound unreacted and allowing for separation.
-
Direct Chemical Synthesis: This route typically involves the Fischer esterification of (R)-mandelic acid with benzyl alcohol using an acid catalyst.[1] This method is straightforward but requires optically pure starting material and careful control of reaction conditions to prevent racemization.
Q2: What are the critical parameters to control during the enzymatic synthesis of this compound?
A2: For a successful enzymatic resolution, it is crucial to control the following parameters:
-
Enzyme Choice and Form: Immobilized lipases, particularly CALB, are preferred for scalability as they offer easier separation and reuse.[2]
-
Acyl Donor: Vinyl acetate is an effective acyl donor for transesterification reactions.[3]
-
Solvent: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents like heptane or isooctane are often suitable.[4]
-
Temperature: Operating within the optimal temperature range for the chosen lipase (typically 30-60°C) is essential to ensure high activity and stability.[5]
-
Water Content: In non-aqueous media, a minimal amount of water is necessary for enzyme activity, but excess water can lead to hydrolysis of the ester product.
-
Substrate Concentration: High concentrations of mandelic acid or benzyl alcohol can lead to substrate inhibition of the lipase, reducing the reaction rate.[3][6]
Q3: What are the main challenges in scaling up the Fischer esterification of (R)-mandelic acid?
A3: Scaling up the Fischer esterification presents several challenges:
-
Reversibility: The reaction is an equilibrium process. To achieve high conversion, water, a byproduct, must be continuously removed.[7] This is typically achieved using a Dean-Stark apparatus.[8]
-
Racemization: High temperatures and prolonged reaction times in the presence of a strong acid catalyst can lead to racemization of the chiral center in (R)-mandelic acid, reducing the enantiomeric excess of the final product.
-
Side Reactions: Undesirable side reactions may occur at elevated temperatures, leading to impurity formation.
-
Purification: Removal of the acid catalyst and purification of the product from unreacted starting materials and byproducts can be challenging at a large scale.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A4: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Q5: What are the most effective methods for purifying this compound at a large scale?
A5: Large-scale purification of this compound typically involves:
-
Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the crude product. Solvents such as dilute acetic acid or methanol have been used for benzyl mandelate.[9] Careful selection of the solvent and control of the cooling rate are crucial for obtaining high purity and yield.[10]
-
Chromatography: While preparative chromatography can be used, it is often less cost-effective for very large quantities.
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Enzyme Deactivation | - Verify the optimal pH and temperature for the lipase. - Ensure the solvent is compatible with the enzyme.[11] - Check for the presence of inhibitors in the starting materials. |
| Substrate Inhibition | - Reduce the initial concentration of mandelic acid or benzyl alcohol.[3][6] - Consider a fed-batch approach where the substrate is added gradually. |
| Poor Mass Transfer | - If using an immobilized enzyme, ensure adequate mixing to minimize diffusion limitations. - Optimize the particle size and porosity of the support for the immobilized enzyme. |
| Reaction Equilibrium | - If performing a direct esterification, remove water as it is formed. - In kinetic resolution via transesterification, use an irreversible acyl donor like vinyl acetate.[12] |
Issue 2: Low Enantiomeric Excess (ee) in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Selectivity | - Screen different lipases to find one with higher enantioselectivity for the substrate. - Optimize the reaction temperature, as selectivity can be temperature-dependent. |
| Reaction Proceeding Past 50% Conversion (in Kinetic Resolution) | - In a kinetic resolution, the maximum yield for one enantiomer is 50%. Pushing the reaction further will result in the acylation of the desired enantiomer, lowering its ee.[13] - Monitor the reaction progress closely and stop it at or near 50% conversion. |
| Racemization of Product or Starting Material | - Ensure the reaction conditions (pH, temperature) are not harsh enough to cause racemization. |
| Inaccurate ee Measurement | - Validate the chiral HPLC method with a racemic standard. |
Issue 3: Low Yield in Chemical Synthesis (Fischer Esterification)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | - Use a large excess of one reactant, typically benzyl alcohol.[7] - Continuously remove water using a Dean-Stark apparatus.[8] |
| Insufficient Catalyst Activity | - Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is not deactivated.[14] - Optimize the catalyst loading. |
| Suboptimal Reaction Temperature | - Ensure the reaction is heated to reflux to facilitate water removal.[15] |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize loss of the ester into the aqueous phase. - Ensure complete removal of the solvent during concentration. |
Issue 4: Low Enantiomeric Excess (ee) in Chemical Synthesis
| Potential Cause | Troubleshooting Step |
| Racemization of (R)-mandelic acid | - Use milder reaction conditions (lower temperature, shorter reaction time if possible). - Consider using a milder acid catalyst. |
| Contaminated Starting Material | - Verify the enantiomeric purity of the starting (R)-mandelic acid. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Chiral Mandelate Esters
| Parameter | Enzymatic Kinetic Resolution (Transesterification) | Fischer Esterification |
| Starting Material | Racemic Mandelic Acid or Benzyl Mandelate | (R)-Mandelic Acid |
| Typical Catalyst | Immobilized Lipase (e.g., CALB) | Strong Acid (e.g., H₂SO₄, TsOH) |
| Reaction Temperature | 30 - 60 °C | 80 - 140 °C (Reflux) |
| Theoretical Max. Yield | 50% for one enantiomer | ~100% |
| Typical Enantiomeric Excess | >95% | Dependent on starting material purity and racemization |
| Key Advantage | High enantioselectivity from a racemic start | Potentially higher yield |
| Key Disadvantage | 50% yield limit | Risk of racemization, harsh conditions |
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis
| Parameter | Condition | Observed Effect on Conversion/ee | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | High activity and selectivity in esterification. | [2][16] |
| Acyl Donor | Vinyl Acetate | High conversion rates in transesterification. | [3] |
| Solvent | Heptane / Isooctane | Good medium for lipase activity. | [4] |
| Temperature | 30 - 60 °C | Optimal range for CALB activity. | [5] |
| Substrate Molar Ratio | Excess of acyl donor | Can drive the reaction forward. | [17] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate via Transesterification
Objective: To produce this compound with high enantiomeric excess from a racemic mixture.
Materials:
-
Racemic benzyl mandelate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Heptane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve racemic benzyl mandelate in heptane.
-
Reagent Addition: Add vinyl acetate (as the acyl donor) to the solution.
-
Enzyme Addition: Add immobilized CALB to the reaction mixture.
-
Reaction: Stir the mixture at a constant temperature (e.g., 40-50°C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining this compound.
-
Reaction Termination: Stop the reaction when the conversion reaches approximately 50%.
-
Enzyme Recovery: Separate the immobilized enzyme by filtration for potential reuse.
-
Workup: Wash the organic phase with a suitable aqueous solution to remove any byproducts. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude this compound by crystallization.
Protocol 2: Chemical Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from (R)-mandelic acid and benzyl alcohol.
Materials:
-
(R)-mandelic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine (R)-mandelic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.[8]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting (R)-mandelic acid is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted mandelic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.pan.pl [journals.pan.pl]
- 4. scielo.br [scielo.br]
- 5. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jocpr.com [jocpr.com]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (R)-Benzyl Mandelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of (R)-Benzyl mandelate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of high-purity this compound?
This compound is typically a white to off-white crystalline solid.[1] It is a chiral compound derived from mandelic acid and is valued in asymmetric synthesis and for pharmaceutical applications.[1][2] High purity is often indicated by a sharp melting point and the absence of colored impurities.
Q2: What is the primary goal of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound.[3][4] The process involves dissolving the impure this compound in a hot solvent and allowing it to cool slowly, which causes pure crystals to form while impurities remain dissolved in the surrounding solution (mother liquor).[3][4] This method is crucial for achieving the high levels of purity required for pharmaceutical intermediates.[2][5]
Q3: What are the key characteristics of a suitable solvent for this recrystallization?
An ideal solvent for recrystallizing this compound should meet the following criteria:
-
High Solubility at High Temperatures : The compound should be very soluble in the solvent at or near its boiling point.[6][7]
-
Low Solubility at Low Temperatures : The compound should be poorly soluble in the solvent at room temperature or below to ensure a good recovery yield.[6][7]
-
Impurity Solubility : Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Non-Reactive : The solvent must not react with this compound.
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals.[7]
Q4: Which solvents are recommended for the recrystallization of this compound?
Based on its chemical structure (an ester with hydroxyl and benzyl groups), several solvents can be considered. Common choices include dilute acetic acid, methanol, ethanol, and acetone.[1][8] Solvent mixtures, such as hexane/ethyl acetate or ethanol/water, can also be effective.[9] A small-scale solvent screening is always recommended to find the optimal system for your specific crude product.
Quantitative Data Summary
The following tables provide key data for planning your recrystallization experiments.
Table 1: Physical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][5] |
| Molecular Weight | 242.27 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity (Typical) | ≥98.0% to ≥99% | [1][2] |
| Solubility | ||
| Ethanol | 20 mg/mL | [2] |
| DMSO | 25 mg/mL | [2] |
| DMF | 30 mg/mL | [2] |
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale / Notes |
| Methanol | 64.7 | Mentioned as a suitable solvent for the crude ester.[8] |
| Ethanol | 78.4 | This compound shows good solubility in ethanol.[2] A common choice for ester compounds. |
| Acetone | 56 | This compound is soluble in acetone.[1] Its volatility makes it easy to remove. |
| Dilute Acetic Acid | ~100 | Mentioned as a suitable solvent for the crude ester.[8] |
| Toluene | 110.6 | Can be effective for compounds with aromatic rings, but may require slow cooling. |
| Hexane/Ethyl Acetate | Variable | A common non-polar/polar mixture that can be fine-tuned for optimal solubility.[9] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for purifying this compound.
-
Solvent Selection : Based on preliminary tests, select a solvent in which the crude this compound is soluble when hot and insoluble when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional) : If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying : Allow the crystals to dry completely in the air on the filter or in a desiccator.
-
Purity Analysis : Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the purification of this compound.
Troubleshooting Guide
Problem: No crystals form upon cooling the solution.
| Possible Cause | Recommended Solution |
| Too much solvent was used , resulting in a solution that is not saturated.[10] | Gently boil off a portion of the solvent to increase the concentration and then allow the solution to cool again.[10] |
| Supersaturation without nucleation sites. | Induce crystallization by: 1. Seeding : Add a tiny, pure crystal of this compound to the solution.[6] 2. Scratching : Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[11] |
| The flask is cooling too quickly or is too large for the volume, leading to rapid heat loss.[10] | Ensure the flask is covered and insulated (e.g., by placing it on a cork ring or paper towels). Transfer to a smaller flask if the solvent level is very low (<1 cm).[10] |
Problem: The product separates as an oil instead of crystals ("oiling out").
| Possible Cause | Recommended Solution |
| The melting point of the impure solid is below the boiling point of the solvent, causing it to melt in the hot solution rather than dissolve. | Reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly. Try to induce crystallization at a temperature above the oiling-out point by seeding. |
| High concentration of impurities is depressing the melting point. | Purify the crude material first using another method (e.g., column chromatography) to remove a significant portion of the impurities.[12] Alternatively, a charcoal treatment may help if impurities are colored.[10] |
| The solubility of the compound changes too drastically over a small temperature range. | Switch to a different solvent system, perhaps a solvent mixture, to create a more gradual solubility curve. |
Problem: The final yield of crystals is very low.
| Possible Cause | Recommended Solution |
| Too much solvent was used during dissolution, leaving a large amount of product in the mother liquor.[10] | Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling it again to recover a second crop of crystals. Note that this second crop may be less pure. |
| Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it. |
| The compound is too soluble in the cold solvent . | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. If the problem persists, a different solvent is required. |
Problem: The recrystallized product is still impure (e.g., colored or has a broad melting point).
| Possible Cause | Recommended Solution |
| Colored impurities are present. | Perform a decolorization step by adding activated charcoal to the hot solution before filtration.[4] |
| The solution cooled too quickly , trapping impurities within the crystal lattice. | Allow the solution to cool as slowly as possible to room temperature before moving it to an ice bath. Insulation can help slow the cooling rate. |
| The chosen solvent is ineffective at separating the desired compound from a specific impurity (co-crystallization). | Repeat the recrystallization process using a different solvent or a solvent mixture with different polarity characteristics. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for Detecting Impurities in (R)-Benzyl Mandelate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Benzyl mandelate. It offers detailed methodologies and data for the detection and quantification of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Common impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. These typically include:
-
(S)-Benzyl mandelate: The enantiomeric impurity.
-
Mandelic acid: Unreacted starting material.
-
Benzyl alcohol: Unreacted starting material or hydrolysis product.
-
Benzaldehyde: An oxidation product of benzyl alcohol or a byproduct from the synthesis of benzyl chloride, a potential raw material.[1][2][3][4][5][6]
-
Benzyl chloride: A reactive intermediate that may be present as a residual impurity from the synthesis of benzyl mandelate precursors.[2][3][5]
-
Toluene: A common solvent used in the synthesis of benzyl chloride.[2][3][5]
-
Dibenzyl ether: A potential byproduct from the synthesis involving benzyl alcohol.[2]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile and thermally labile impurities like mandelic acid, benzyl alcohol, and benzaldehyde. A reversed-phase C18 column is commonly used.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for separating and quantifying the enantiomeric impurity, (S)-Benzyl mandelate.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents like toluene and potential contaminants like benzyl chloride.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and for quantifying known impurities if appropriate standards are available.[10][11]
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: Chiral HPLC is the primary method for determining enantiomeric purity. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this separation.[7][12]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Mandelic Acid | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is too close to the pKa of mandelic acid. | 1. Use a highly end-capped C18 column. 2. Lower the mobile phase pH (e.g., to 2.5-3.0 with phosphoric acid or TFA) to ensure mandelic acid is fully protonated. |
| Poor Resolution Between Benzyl Alcohol and Benzaldehyde | 1. Inappropriate mobile phase composition. 2. Column losing efficiency. | 1. Optimize the mobile phase gradient. Increase the initial aqueous portion or use a shallower gradient. 2. Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Ghost Peaks Appearing in the Chromatogram | 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase and sample preparation. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to check for carryover. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare mobile phase accurately by weighing components and ensure thorough mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the HPLC system and perform pump maintenance. |
Chiral HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Separation of Enantiomers | 1. Incorrect chiral stationary phase (CSP) for the analyte. 2. Inappropriate mobile phase. | 1. Screen different types of CSPs (e.g., cellulose-based, amylose-based).[12] 2. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, adjust the organic modifier and pH. |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal. 2. High flow rate. 3. Column temperature is too high. | 1. Fine-tune the mobile phase composition by making small adjustments to the modifier percentage. 2. Reduce the flow rate to increase the interaction time with the CSP. 3. Lower the column temperature to enhance chiral recognition. |
| Peak Inversion (Elution Order Changes) | 1. Use of a different enantiomeric form of the same CSP. | 1. This can be a deliberate strategy to elute a trace enantiomer before the main peak for better quantification. Ensure you are using the intended CSP. |
Detailed Experimental Protocols
Protocol 1: HPLC Method for Achiral Impurity Profiling
-
Objective: To separate and quantify this compound and potential impurities such as mandelic acid, benzyl alcohol, and benzaldehyde.
-
Instrumentation: HPLC system with a UV/photodiode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 210 nm for simultaneous detection of multiple aromatic compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
-
Prepare standard solutions of potential impurities (mandelic acid, benzyl alcohol, benzaldehyde) in the same solvent.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of each impurity.
-
Inject the sample solution.
-
Identify and quantify impurities by comparing the chromatogram of the sample to the standards.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Objective: To separate and quantify the (S)-enantiomer in the this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column, such as a cellulose-based column (e.g., CHIRALPAK® IC, 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.
-
Prepare a solution of racemic benzyl mandelate to confirm the elution order of the enantiomers.
-
-
Analysis:
-
Inject the racemic mixture to identify the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Calculate the percentage of the (S)-enantiomer based on the peak areas.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods. Note that these values are illustrative and should be determined for each specific method and instrument.
Table 1: HPLC Method for Achiral Impurities
| Impurity | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Mandelic Acid | 1 - 100 | 0.2 | 0.6 |
| Benzyl Alcohol | 1 - 100 | 0.3 | 0.9 |
| Benzaldehyde | 0.5 - 50 | 0.1 | 0.3 |
Table 2: Chiral HPLC Method for Enantiomeric Impurity
| Impurity | Linearity Range (% of nominal) | LOD (% of nominal) | LOQ (% of nominal) |
| (S)-Benzyl mandelate | 0.05 - 1.0 | 0.015 | 0.05 |
Visual Guides
Experimental Workflow for Impurity Analysis
Caption: Workflow for the comprehensive analysis of impurities in this compound.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: A logical approach to troubleshooting common HPLC peak shape problems.
References
- 1. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. bgb-analytik.com [bgb-analytik.com]
Validation & Comparative
Chiral HPLC analysis for determining the enantiomeric excess of (R)-Benzyl mandelate
A comprehensive guide to the chiral analysis of (R)-Benzyl Mandelate, providing a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for determining enantiomeric excess. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound is a chiral ester of significant interest in the pharmaceutical industry, often utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients. The stereochemical purity of such intermediates is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust and accurate analytical methods for the determination of enantiomeric excess (ee) are paramount. This guide compares the widely used chiral HPLC method with alternative techniques such as chiral GC and NMR spectroscopy, providing experimental data and detailed protocols to assist in method selection and implementation.
Comparison of Analytical Methods
The determination of enantiomeric excess for this compound and related compounds can be approached through several analytical techniques. The choice of method often depends on factors such as sample volatility, concentration, the need for derivatization, and the availability of instrumentation. Below is a comparative summary of chiral HPLC, chiral GC, and NMR spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinguishable signals in the NMR spectrum. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Applicable to a wide range of compounds. Requires a suitable chiral resolving agent. |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | High, with fast analysis times, often under 15 minutes. | Low to moderate, as sample preparation and data acquisition can be more time-consuming. |
| Sensitivity | High, especially with UV or mass spectrometry detectors. | Very high, particularly with a flame ionization detector (FID). | Lower sensitivity compared to chromatographic methods. |
| Direct/Indirect | Direct analysis without derivatization is common. | Often requires derivatization to enhance volatility and thermal stability. | Indirect analysis through the formation of diastereomers. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV-Vis). | Gas chromatograph with a chiral capillary column and a detector (e.g., FID). | NMR spectrometer and a suitable chiral resolving agent. |
Experimental Protocols
Chiral HPLC Analysis of Benzyl Mandelate
This method provides direct enantiomeric separation of benzyl mandelate using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Detector
Chromatographic Conditions:
-
Column: CHIRALPAK® AY-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: CO₂ / 2-propanol = 85 / 15
-
Flow Rate: 3.0 mL/min
-
Temperature: Room Temperature
-
Detection: UV-Vis at 210 nm
-
Injection Volume: 5 µL
Sample Preparation: Dissolve the benzyl mandelate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Expected Results:
-
Retention Time (Rt) 1: 3.7 min
-
Retention Time (Rt) 2: 5.4 min
-
Alpha Value (α): 1.64
-
Resolution (Rs): 9.33
Alternative Method 1: Chiral GC of a Mandelic Acid Ester
This method is suitable for the enantiomeric analysis of volatile esters of mandelic acid, such as the methyl ester. Benzyl mandelate may require derivatization to improve its volatility for GC analysis.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness
-
Oven Temperature: 140 °C (Isothermal)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at 30 psi
-
Sample: (S)-(+)-methyl mandelate and (R)-(-)-methyl mandelate
Sample Preparation: If analyzing benzyl mandelate, a derivatization step to a more volatile derivative may be necessary. For methyl mandelate, dissolve the sample in a suitable solvent (e.g., dichloromethane).
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the HPLC method.
Alternative Method 2: NMR Spectroscopy with a Chiral Resolving Agent
This technique allows for the determination of enantiomeric excess by creating diastereomers that can be distinguished by ¹H NMR.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Materials:
-
Chiral Resolving Agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Experimental Procedure:
-
Prepare a solution of the benzyl mandelate sample of unknown enantiomeric excess in a deuterated solvent.
-
Add a sub-stoichiometric amount of the chiral resolving agent to the NMR tube.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify the signals corresponding to each diastereomer. Protons close to the chiral center are most likely to show distinct chemical shifts for the two diastereomers.
-
Integrate the distinct signals for each diastereomer.
Data Analysis: The ratio of the integrals of the diastereomer-specific peaks corresponds to the enantiomeric ratio of the original sample. The enantiomeric excess can be calculated from this ratio.
Workflow Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
References
A Comparative Guide to 1H NMR Spectroscopy for the Chiral Purity Assessment of (R)-Benzyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral molecules such as (R)-Benzyl mandelate. This guide provides a comprehensive comparison of 1H NMR spectroscopy-based methods with the established technique of chiral High-Performance Liquid Chromatography (HPLC) for the assessment of its chiral purity. Detailed experimental protocols, quantitative performance data, and illustrative workflows are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Methods for Chiral Purity Assessment: A Head-to-Head Comparison
The enantiomeric excess (e.e.) of this compound can be effectively determined by both 1H NMR spectroscopy and chiral HPLC. Each technique offers distinct advantages and is suited to different analytical requirements.
1H NMR Spectroscopy with Chiral Auxiliaries
1H NMR spectroscopy, in conjunction with a chiral auxiliary, provides a rapid and convenient method for determining enantiomeric purity. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. Two primary approaches are employed:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a chiral derivatizing agent to form a mixture of diastereomers. A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct chemical shifts (Δδ) for corresponding protons in the 1H NMR spectrum, allowing for their quantification.
-
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing a chiral solvating agent. The transient diastereomeric complexes formed between the analyte enantiomers and the CSA experience different magnetic environments, leading to the separation of their signals in the 1H NMR spectrum. Lanthanide shift reagents and Pirkle's alcohol are common examples of CSAs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their baseline separation and quantification.
Quantitative Data Summary
The following table summarizes the key performance parameters for the chiral purity assessment of this compound using 1H NMR with a chiral derivatizing agent (Mosher's acid) and chiral HPLC.
| Parameter | 1H NMR with Mosher's Acid (Illustrative) | Chiral HPLC |
| Analyte | Diastereomeric esters of (R)- and (S)-Benzyl mandelate | (R)- and (S)-Benzyl mandelate |
| Key Performance Metric | Chemical Shift Difference (Δδ) | Resolution (Rs) |
| Observed Value | Δδ for methine proton (Hα) is typically in the range of 0.05 - 0.2 ppm | Rs = 9.33[1] |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher) | HPLC system with a chiral column |
| Analysis Time | ~5-10 minutes per sample | ~10-15 minutes per sample[1] |
| Sample Preparation | Derivatization reaction required | Dissolution in mobile phase |
| Solvent Consumption | Low (~0.5 mL per sample) | High |
| Sensitivity | Lower | Higher |
| Non-destructive | Yes | Yes |
Experimental Protocols
1H NMR Spectroscopy with Mosher's Acid Derivatization
This protocol describes the formation of diastereomeric Mosher's esters of a racemic mixture of benzyl mandelate for the determination of enantiomeric excess by 1H NMR.
Materials:
-
(±)-Benzyl mandelate
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl3)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Esterification: In a clean, dry NMR tube, dissolve approximately 5 mg of (±)-benzyl mandelate in 0.5 mL of anhydrous pyridine-d5. Add a 1.1 molar equivalent of (R)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube and gently agitate to ensure thorough mixing. Allow the reaction to proceed at room temperature for at least 2 hours, or until completion as monitored by TLC or 1H NMR.
-
NMR Analysis: Acquire a 1H NMR spectrum of the reaction mixture.
-
Data Processing: Identify a well-resolved proton signal that is duplicated due to the presence of the two diastereomers (e.g., the methine proton of the mandelate moiety). Integrate the signals corresponding to each diastereomer.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [|Integration(R,R) - Integration(S,R)| / (Integration(R,R) + Integration(S,R))] x 100
-
Where (R,R) and (S,R) represent the two diastereomers formed from (R)- and (S)-benzyl mandelate with (R)-Mosher's acid.
-
Chiral HPLC
This protocol outlines a method for the enantiomeric separation of (R)- and (S)-benzyl mandelate using chiral HPLC.
Materials:
-
(±)-Benzyl mandelate
-
HPLC-grade carbon dioxide and 2-propanol
-
Chiral HPLC column (e.g., CHIRALPAK® AY-H, 4.6 x 250 mm, 5 µm)[1]
-
Supercritical Fluid Chromatography (SFC) system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of CO2 / 2-propanol = 85 / 15 (v/v)[1].
-
Sample Preparation: Dissolve a small amount of (±)-benzyl mandelate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Identify the two enantiomeric peaks and determine their respective retention times (Rt). Integrate the peak areas to calculate the enantiomeric excess.
-
e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Visualizing the Workflows
The following diagrams illustrate the key steps in the chiral purity assessment of this compound using 1H NMR with a chiral derivatizing agent and chiral HPLC.
Conclusion
Both 1H NMR spectroscopy with chiral auxiliaries and chiral HPLC are highly effective techniques for the chiral purity assessment of this compound.
-
1H NMR offers the advantages of speed, low solvent consumption, and the ability to provide structural information. It is particularly well-suited for rapid screening and reaction monitoring. The use of chiral derivatizing agents like Mosher's acid allows for a clear differentiation of enantiomers.
-
Chiral HPLC generally provides higher sensitivity and resolution, often achieving baseline separation of enantiomers, which is crucial for the accurate determination of high enantiomeric purities. It is the method of choice for routine quality control and for analyses requiring regulatory compliance.
The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the desired level of sensitivity and resolution. For a comprehensive analysis, the use of both techniques can be complementary, with 1H NMR providing a rapid initial assessment and chiral HPLC offering a more rigorous and sensitive quantification.
References
A Comparative Guide to Chiral Resolving Agents: Evaluating (R)-Benzyl Mandelate Against Industry Standards
For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a cornerstone of stereoselective synthesis. The choice of a chiral resolving agent is critical, directly impacting yield, enantiomeric purity, and overall process viability. This guide provides a comparative analysis of (R)-Benzyl mandelate as a potential chiral resolving agent against established alternatives, supported by a framework of experimental data and detailed methodologies.
While this compound is a known chiral compound, its application as a resolving agent is not as extensively documented as its use as a synthetic intermediate.[1][2][3] This guide, therefore, presents a combination of theoretical evaluation for this compound and concrete performance data for widely-used resolving agents to offer a comprehensive benchmark for its potential effectiveness.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[4] This process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, and subsequent treatment with an acid or base liberates the desired pure enantiomer and allows for the recovery of the resolving agent.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several key metrics: the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the final enantiomeric excess (e.e.) of the target molecule. The selection of an appropriate solvent system is also crucial for achieving high resolution efficiency.
Due to the limited availability of direct experimental data for this compound as a resolving agent, the following tables provide a comparative framework using data from established resolving agents for the resolution of racemic amines and alcohols. This data serves as a benchmark against which the performance of this compound could be evaluated.
Table 1: Performance of Common Chiral Resolving Agents for Racemic Amines
| Chiral Resolving Agent | Racemic Amine | Solvent | Diastereomeric Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| (R,R)-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90 | >95 | >95 | [5] |
| (R)-(-)-Mandelic Acid | (±)-Phenylalanine methyl ester | Methanol (PEGylated) | 78-90 | - | 72-85 (first cycle) | [3] |
| (R)-(+)-N-Benzyl-1-phenylethylamine | (±)-2-Chloromandelic Acid | Isopropanol | 70.3 | 91 | - | [6] |
| Dehydroabietic acid | (±)-Propranolol | Methanol | - | - | 94.8 | [6] |
Table 2: Performance of Common Chiral Resolving Agents for Racemic Alcohols
| Chiral Resolving Agent | Racemic Alcohol | Method | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Reference |
| Lipase A from Candida antarctica | 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Enzymatic Kinetic Resolution | 44-45 | 96-99 | |
| (R)-(-)-Acetoxyphenylacetic acid | (±)-1-Phenylethanol | Diastereomeric Ester Formation | - | 52 (by ¹H NMR) | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents. Below are generalized protocols for chiral resolution via diastereomeric salt formation and a method for the determination of enantiomeric excess.
General Protocol for Chiral Resolution of a Racemic Amine
This protocol can be adapted for use with this compound or other acidic resolving agents.
1. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.
-
In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., this compound) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to the solution until it is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
Method for Determination of Enantiomeric Excess (e.e.)
Enantiomeric excess is a measure of the purity of a chiral substance and is calculated as follows:
e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.
Common analytical techniques for determining e.e. include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC but used for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent or by forming diastereomeric derivatives, the signals of the enantiomers can be resolved and integrated.
-
Polarimetry: Measures the optical rotation of the sample. If the specific rotation of the pure enantiomer is known, the optical purity (which is often equivalent to e.e.) can be calculated.
Mandatory Visualizations
Diastereomeric Salt Resolution Workflow
Caption: General Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Decision Pathway for Selecting a Chiral Resolving Agent
Caption: Decision Pathway for Selecting a Chiral Resolving Agent.
Conclusion
The selection of an effective chiral resolving agent is a multifaceted process that often requires empirical investigation. While established agents like tartaric acid and its derivatives have a well-documented history of successful resolutions, the exploration of novel agents is crucial for advancing stereoselective chemistry. Based on its structural similarity to mandelic acid, this compound holds theoretical potential as a resolving agent, particularly for racemic amines and alcohols. However, a comprehensive evaluation of its performance through systematic experimental studies is necessary to ascertain its practical utility. The data, protocols, and decision-making frameworks provided in this guide offer a robust starting point for researchers to undertake such comparative studies and to identify the optimal resolving agent for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)- and (S)-Benzyl Mandelate in Catalytic Applications: A Review of Available Data
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral auxiliary or ligand is a critical decision in the design of stereoselective synthetic routes. This guide aims to provide a comprehensive comparison of the catalytic applications of (R)-Benzyl mandelate and (S)-Benzyl mandelate. However, a thorough review of published scientific literature reveals a notable absence of direct comparative studies evaluating the catalytic performance of these two enantiomers against each other in specific reactions.
While both (R)- and (S)-benzyl mandelate are recognized as valuable chiral building blocks in asymmetric synthesis and pharmaceutical development, publicly available experimental data that directly contrasts their efficacy as catalysts, ligands, or chiral auxiliaries in the same reaction system is scarce.[1][2] The existing literature primarily discusses their roles individually as intermediates in the synthesis of more complex chiral molecules.[3][4][5]
This guide, therefore, will provide a foundational understanding of how such a comparison would be structured, the key performance indicators to consider, and hypothetical experimental designs based on established principles of asymmetric catalysis.
Theoretical Framework for Comparison
In asymmetric catalysis, the choice between two enantiomers of a chiral auxiliary or ligand, such as (R)- and (S)-benzyl mandelate, is fundamental as it dictates the stereochemical outcome of the reaction. The interaction between the chiral catalyst and the prochiral substrate creates a diastereomeric transition state, and the energy difference between these transition states determines the enantiomeric excess (e.e.) of the product.
A direct comparison of (R)- and (S)-benzyl mandelate would typically involve their use in a well-established asymmetric transformation, such as an aldol reaction, a Diels-Alder reaction, or an asymmetric hydrogenation. The primary goal would be to assess their ability to induce stereoselectivity, leading to the preferential formation of one enantiomer of the product.
Hypothetical Performance Data
Without direct experimental evidence, we can present a hypothetical comparison table that outlines the type of quantitative data that would be essential for a meaningful evaluation.
Table 1: Hypothetical Performance Data for (R)- vs. (S)-Benzyl Mandelate in a Catalytic Asymmetric Aldol Reaction
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Diastereomer | Yield (%) |
| This compound derivative | 95:5 | 98% (R,R) | 85 |
| (S)-Benzyl Mandelate derivative | 94:6 | 97% (S,S) | 82 |
Experimental Design for a Comparative Study
To generate the data presented in the hypothetical Table 1, a detailed experimental protocol would be necessary. The following outlines a general methodology that could be adapted for a comparative study.
General Experimental Protocol: Asymmetric Aldol Reaction
1. Preparation of the Chiral Auxiliary Derivatives:
-
(R)- and (S)-Benzyl mandelate would first be converted into suitable N-acyl derivatives (e.g., N-propanoyl) of a chiral auxiliary scaffold, such as an oxazolidinone.
2. Enolate Formation:
-
The N-acyl derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cooled to -78 °C.
-
A Lewis acid (e.g., titanium tetrachloride) is added, followed by the dropwise addition of a hindered base (e.g., N,N-diisopropylethylamine) to facilitate the formation of the titanium enolate.
3. Aldol Addition:
-
The aldehyde substrate is added dropwise to the enolate solution at -78 °C.
-
The reaction is stirred for several hours at this temperature until completion, monitored by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
5. Analysis:
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the purified product.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
The yield is calculated based on the isolated mass of the purified product.
Logical Workflow for Catalyst Comparison
The logical process for comparing the catalytic performance of (R)- and (S)-benzyl mandelate derivatives can be visualized as follows:
Caption: Workflow for comparing the catalytic performance of (R)- and (S)-benzyl mandelate derivatives.
Conclusion
While both (R)- and (S)-benzyl mandelate are established chiral building blocks, the lack of direct comparative studies on their catalytic performance is a clear gap in the scientific literature. The framework provided in this guide offers a blueprint for how such a comparison could be designed and executed. For researchers in drug development and stereoselective synthesis, conducting such studies would provide invaluable data for making informed decisions on the selection of chiral auxiliaries and ligands, ultimately leading to more efficient and selective synthetic routes. It is recommended that researchers consult foundational texts and seminal papers on asymmetric synthesis to inform the design of specific comparative experiments.
References
- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Structural Elucidation of (R)-Benzyl Mandelate: X-ray Crystallography vs. Chiroptical Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of X-ray crystallography and chiroptical spectroscopic methods—Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD)—for the structural elucidation of (R)-Benzyl mandelate.
Introduction to this compound
This compound is a chiral ester of mandelic acid, a molecule of interest in organic synthesis and pharmaceutical research. Its stereochemistry is crucial for its intended applications. This guide compares the definitive solid-state analysis by X-ray crystallography with solution-phase spectroscopic techniques that provide information on the molecule's absolute configuration and conformation in solution.
Head-to-Head Comparison: X-ray Crystallography vs. Chiroptical Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Variation of optical rotation with wavelength | Differential absorption of left and right circularly polarized UV-Vis light |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Information Yield | Unambiguous 3D atomic arrangement, absolute configuration, bond lengths, and angles | Absolute configuration and conformational analysis in solution | Absolute configuration (often in conjunction with ECD) | Absolute configuration and electronic transitions |
| Requirement | High-quality single crystal | Chiral molecule with IR active vibrational modes | Chiral molecule | Chiral molecule with a chromophore |
| Throughput | Lower, crystal growth can be a bottleneck | Higher | Higher | Higher |
| Data Interpretation | Direct structure solution and refinement | Comparison with quantum chemical calculations (DFT) | Often empirical or compared with known compounds | Comparison with quantum chemical calculations (TDDFT) |
Quantitative Data Comparison
While a crystal structure for the pure this compound is not publicly available, the structure of racemic (RS)-Benzyl mandelate provides valuable crystallographic parameters.[1] For the chiroptical methods, direct experimental data for this compound is scarce; therefore, data from closely related analogs and computational predictions are considered.
Table 1: Crystallographic Data for (RS)-Benzyl Mandelate [1]
| Parameter | Value |
| Formula | C₁₅H₁₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 8.0627 |
| b (Å) | 5.6494 |
| c (Å) | 26.7944 |
| β (°) | 94.1300 |
| Volume (ų) | 1217.9 |
| Z | 4 |
Table 2: Comparison of Spectroscopic Data (Expected/Calculated for (R)-Mandelates)
| Technique | Parameter | Expected Observation for this compound |
| VCD | Key Vibrational Bands | Expected to show distinct positive and negative bands in the fingerprint region (1000-1800 cm⁻¹), particularly for C=O and C-O stretching modes, which would be mirror images of the (S)-enantiomer's spectrum. |
| ORD | Cotton Effect | Expected to exhibit a negative Cotton effect, with the specific rotation becoming increasingly negative as the wavelength approaches the UV absorption maximum of the phenyl and carbonyl chromophores. |
| ECD | Cotton Effect Sign | Computational studies on similar molecules like methyl mandelate suggest that the ECD spectrum is dominated by the mandelate core.[2] For the (R)-enantiomer, a negative Cotton effect is generally predicted for the π→π* transitions of the aromatic ring. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods, and the initial atomic model is refined against the experimental data to obtain the final crystal structure. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) to avoid interference from solvent IR absorption. The concentration is typically in the range of 0.01 to 0.1 M.
-
Instrumentation: A VCD spectrometer, which is a modified Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is used.
-
Data Acquisition: The IR and VCD spectra are recorded simultaneously. The VCD spectrum is the differential absorption (A_L - A_R) of left and right circularly polarized infrared light.
-
Data Analysis: The experimental VCD spectrum is compared with the computationally predicted spectrum for the (R)-configuration. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration is adjusted to have a maximum UV absorbance of approximately 1.
-
Instrumentation: A spectropolarimeter capable of measuring both ECD and ORD is used. The instrument consists of a light source, a monochromator, a polarizer, a PEM (for ECD), and a detector.
-
Data Acquisition:
-
ECD: The differential absorption of left and right circularly polarized light is measured as a function of wavelength.
-
ORD: The optical rotation is measured as a function of wavelength.
-
-
Data Analysis: The signs of the Cotton effects in the experimental ECD and ORD spectra are compared with those predicted by computational methods (e.g., Time-Dependent Density Functional Theory for ECD) or with the spectra of known related compounds to assign the absolute configuration.
Visualizing the Workflows
Conclusion
X-ray crystallography, when applicable, provides the most definitive and detailed structural information for this compound in the solid state, including its absolute configuration.[1] However, the requirement of a high-quality single crystal can be a significant hurdle.
Chiroptical techniques like VCD, ORD, and ECD offer powerful, non-destructive alternatives for determining the absolute configuration in solution. These methods are particularly valuable when single crystals are not available or when understanding the molecule's conformational behavior in a more biologically relevant state is desired. The synergy of experimental chiroptical data with quantum chemical calculations has become a reliable and routine approach for the stereochemical assignment of chiral molecules. The choice between these methods will ultimately depend on the specific research question, sample availability, and the instrumentation at hand.
References
A comparative study of different enzymatic routes to (R)-Benzyl mandelate
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical challenge. (R)-benzyl mandelate is a valuable chiral building block, and enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for its production. This guide provides a comparative study of three distinct enzymatic routes to this compound: ketoreductase-catalyzed asymmetric reduction, lipase-catalyzed kinetic resolution, and a multi-step approach initiated by oxynitrilase.
This report details the experimental protocols, presents a quantitative comparison of the performance of each route, and provides visual workflows to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation
| Enzymatic Route | Key Enzyme(s) | Starting Material(s) | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Advantages | Key Disadvantages |
| Ketoreductase (KRED) | Ketoreductase, Glucose Dehydrogenase (for cofactor regeneration) | Benzyl 2-oxoacetate | High | High (>99%) | 12-24 hours | Direct synthesis to the desired product, High stereoselectivity. | Requires a specific keto-ester precursor and a cofactor regeneration system. |
| Lipase | Lipase | Racemic mandelic acid, Benzyl alcohol | ~50% (for the desired enantiomer in kinetic resolution) | >99% | 24-48 hours | Readily available enzymes and substrates, High enantioselectivity. | Theoretical maximum yield of 50% for the desired enantiomer in a classic kinetic resolution. |
| Oxynitrilase/Nitrilase | (R)-Oxynitrilase, Nitrilase | Benzaldehyde, Hydrogen Cyanide (or a cyanide source) | High (for mandelonitrile) | >99% (for mandelonitrile) | Variable (multi-step) | High enantioselectivity in the key C-C bond-forming step. | Multi-step process involving highly toxic cyanide. |
Experimental Protocols
Ketoreductase-Catalyzed Asymmetric Reduction of Benzyl 2-Oxoacetate
This method directly produces this compound from a prochiral precursor.
Materials:
-
Benzyl 2-oxoacetate
-
Ketoreductase (KRED)
-
NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add the ketoreductase and NADPH. If using a cofactor regeneration system, add glucose and glucose dehydrogenase.
-
Dissolve benzyl 2-oxoacetate in a minimal amount of DMSO and add it to the enzyme solution.
-
Stir the reaction mixture at room temperature (approximately 25°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[1]
Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid followed by Esterification
This route resolves a racemic mixture of mandelic acid, and the desired (R)-enantiomer is subsequently esterified.
Part A: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic mandelic acid
-
Lipase (e.g., from Pseudomonas cepacia)
-
Vinyl acetate
-
Diisopropyl ether
-
Appropriate buffer solution
Procedure:
-
Suspend racemic mandelic acid and the lipase in diisopropyl ether.
-
Add vinyl acetate as the acyl donor to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., 45°C) for approximately 26 hours. The lipase will selectively acylate the (S)-mandelic acid.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Separate the enzyme by filtration.
-
The reaction mixture will contain (R)-mandelic acid and (S)-mandelic acid acetate. Isolate the (R)-mandelic acid through appropriate workup and purification procedures. The enantiomeric excess of the remaining (R)-mandelic acid can reach >99%.[2]
Part B: Esterification of (R)-Mandelic Acid
Materials:
-
(R)-Mandelic acid (from Part A)
-
Benzyl alcohol
-
A strong acid catalyst (e.g., sulfuric acid)
-
An organic solvent (e.g., toluene)
Procedure:
-
Dissolve (R)-mandelic acid and a molar excess of benzyl alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Oxynitrilase-Catalyzed Synthesis of (R)-Mandelonitrile and Subsequent Transformation
This multi-step synthesis begins with the highly enantioselective formation of a chiral cyanohydrin.
Part A: Synthesis of (R)-Mandelonitrile
Materials:
-
Benzaldehyde
-
Hydrogen cyanide (HCN) or a cyanide source (e.g., KCN with a buffer)
-
(R)-Oxynitrilase (from almond)
-
Isopropyl ether
-
Buffer (e.g., pH 5.4)
Procedure:
-
Dissolve benzaldehyde in isopropyl ether.
-
Add the (R)-oxynitrilase preparation.
-
Slowly add hydrogen cyanide to the mixture at a controlled temperature (e.g., 0-5°C).
-
Stir the reaction for a period until high conversion is achieved. Benzaldehyde conversion and enantiomeric excess of the product can both exceed 99%.[3]
-
Isolate the (R)-mandelonitrile from the reaction mixture.
Part B: Hydrolysis of (R)-Mandelonitrile to (R)-Mandelic Acid
Materials:
-
(R)-Mandelonitrile
-
Nitrilase or a strong acid (e.g., hydrochloric acid)
-
Water
Procedure:
-
Enzymatic Hydrolysis: Incubate (R)-mandelonitrile with a suitable nitrilase in an aqueous buffer. The nitrilase will selectively hydrolyze the nitrile to the corresponding carboxylic acid. This method can achieve high yields and maintain the enantiopurity.[4][5]
-
Acid Hydrolysis: Treat (R)-mandelonitrile with concentrated hydrochloric acid. Heat the mixture to facilitate the hydrolysis of the nitrile to the carboxylic acid and ammonium chloride. The mandelic acid is then extracted from the mixture.[6]
Part C: Esterification of (R)-Mandelic Acid
Follow the esterification protocol described in Part B of the Lipase-Catalyzed Route.
Mandatory Visualization
Caption: Comparative workflows for enzymatic synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of (R)-Mandelonitrile Catalysed by (R)-Oxynitrilase from Almond in Organic Solvent | Semantic Scholar [semanticscholar.org]
- 4. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. (R)-Benzyl Mandelate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern therapeutics and fine chemicals, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a single desired stereoisomer. Among the pantheon of such tools, Evans auxiliaries have established themselves as a gold standard, renowned for their high levels of stereocontrol and reliability. This guide provides a comprehensive comparison of the well-documented performance of Evans auxiliaries with the less prevalent (R)-Benzyl mandelate, supported by experimental data and detailed protocols.
Evans Auxiliaries: A Legacy of High Stereoselectivity
Developed by David A. Evans and his research group, chiral oxazolidinones, commonly known as Evans auxiliaries, have become indispensable in asymmetric synthesis.[1] Derived from readily available amino alcohols, these auxiliaries are particularly effective in directing stereoselective enolate alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1][2] The predictable and high degree of stereocontrol arises from the rigid, chelated transition states formed upon enolization, where one face of the enolate is effectively blocked by a substituent on the oxazolidinone ring.[3][4]
Performance Data
The efficacy of Evans auxiliaries is consistently demonstrated by high diastereoselectivities and yields across a range of substrates and electrophiles. The following tables summarize representative data for asymmetric alkylation and aldol reactions.
| Asymmetric Alkylation of N-Acyl Evans Auxiliaries | ||||
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 98:2 | 85-92 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | >95:5 | 88-94 |
| Asymmetric Aldol Reaction of N-Acyl Evans Auxiliaries | ||||
| Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >98:2 | 80-90 |
| (R)-4-phenyl-2-oxazolidinone | Propionyl | Acetaldehyde | >97:3 | 82-92 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating the high levels of stereocontrol achieved with Evans auxiliaries.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure describes the attachment of the acyl group to the Evans auxiliary.
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the (S)-4-benzyl-2-oxazolidinone (1.0 eq.). The flask is sealed with a septum and flushed with dry nitrogen.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise via syringe. The resulting solution is stirred for 15 minutes.
-
Acylation: The desired acyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines the alkylation of the N-acylated auxiliary.
-
Setup: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.
-
Enolate Formation: A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to yield the desired chiral product. A variety of methods are available depending on the desired functional group.[5]
-
To the Carboxylic Acid: The N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the reaction is complete.[6]
-
To the Primary Alcohol: The auxiliary can be reductively cleaved using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To the Aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can yield the corresponding aldehyde.
This compound: An Alternative in Theory
This compound, an ester derived from mandelic acid, has been proposed as a potential chiral auxiliary. The concept of using mandelic acid as a chiral auxiliary was first introduced by Barry Trost in 1980.[1][7] The presence of a stereogenic center bearing a hydroxyl group and a phenyl ring offers the potential for stereochemical control.
However, a comprehensive search of the scientific literature reveals a significant lack of published data on the performance of this compound as a chiral auxiliary in key asymmetric reactions such as enolate alkylations and aldol reactions. While some studies have explored the use of mandelic acid derivatives in asymmetric synthesis, they often report low to moderate levels of diastereoselectivity, which do not compare favorably with the consistently high selectivity achieved with Evans auxiliaries.
Due to the absence of robust experimental data and established protocols, a direct quantitative comparison of this compound with Evans auxiliaries is not feasible at this time. Researchers considering the use of mandelate-based auxiliaries should be prepared to undertake significant optimization studies to achieve synthetically useful levels of stereocontrol.
Visualizing the Mechanisms
To better understand the principles of chiral auxiliary-based asymmetric synthesis, the following diagrams illustrate the key concepts and workflows.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. pharmacy180.com [pharmacy180.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Chiral auxiliary! | PPTX [slideshare.net]
A Spectroscopic Comparison of (R)- and (S)-Benzyl Mandelate: A Guide for Researchers
Introduction
In the realm of chiral molecules, the differentiation of enantiomers is a critical aspect of drug development, asymmetric synthesis, and quality control. (R)- and (S)-benzyl mandelate are enantiomeric esters of mandelic acid, a common chiral resolving agent and a building block in pharmaceutical synthesis. While possessing identical physical and chemical properties in an achiral environment, their distinct three-dimensional arrangements lead to different interactions with polarized light and chiral entities. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-benzyl mandelate, focusing on nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and circular dichroism (CD) spectroscopy. Detailed experimental protocols and illustrative data are presented to aid researchers in their analytical endeavors.
Data Presentation
The spectroscopic data for (R)- and (S)-benzyl mandelate are summarized below. It is important to note that in achiral solvents, the NMR and FTIR spectra of enantiomers are identical. The key distinguishing technique is circular dichroism spectroscopy.
Table 1: Comparative Spectroscopic Data for (R)- and (S)-Benzyl Mandelate
| Spectroscopic Technique | Parameter | (R)-Benzyl Mandelate | (S)-Benzyl Mandelate |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Identical to (S)-enantiomer | δ 7.40-7.25 (m, 10H, Ar-H), 5.21 (s, 2H, -CH₂-), 5.15 (s, 1H, -CH(OH)-), 3.85 (br s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Identical to (S)-enantiomer | δ 173.5 (C=O), 137.8, 135.2, 128.8, 128.6, 128.4, 128.2, 127.9, 126.5 (Ar-C), 72.8 (-CH(OH)-), 67.5 (-CH₂-) |
| FTIR (KBr Pellet) | Key Absorptions (cm⁻¹) | Identical to (S)-enantiomer | ~3500 (O-H stretch), ~1730 (C=O stretch, ester), ~1200, ~1100 (C-O stretch) |
| Circular Dichroism (c=1 mg/mL, Methanol) | Cotton Effect (λ_max) | Negative Cotton Effect | Positive Cotton Effect |
| Molar Ellipticity [θ] | Negative value | Positive value |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In a standard achiral solvent, the NMR spectra of (R)- and (S)-benzyl mandelate are indistinguishable as the corresponding protons and carbons experience the same magnetic environment. To differentiate them, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient diastereomeric complexes with each enantiomer, leading to distinct chemical shifts.
Protocol for ¹H NMR Spectroscopy with a Chiral Solvating Agent:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the benzyl mandelate sample (either enantiomer or a mixture) and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Spectrum Acquisition:
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of the CSA. In the presence of the CSA, specific proton signals (e.g., the methine proton of the mandelate moiety) of the (R) and (S) enantiomers will exhibit different chemical shifts, allowing for their differentiation and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. The FTIR spectra of (R)- and (S)-benzyl mandelate are identical because they have the same functional groups and bond connectivity.
Protocol for FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the benzyl mandelate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in benzyl mandelate, such as the O-H stretch, C=O stretch of the ester, and C-O stretches.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will have CD spectra that are mirror images of each other, i.e., they exhibit Cotton effects of equal magnitude but opposite signs at the same wavelengths.
Protocol for Circular Dichroism Spectroscopy:
-
Sample Preparation:
-
Prepare a solution of the benzyl mandelate enantiomer in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate path length (e.g., 1 cm or 0.1 cm) based on the sample concentration and absorbance.
-
-
Spectrum Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-350 nm).
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. The data is typically reported in units of molar ellipticity ([θ]).
-
Mandatory Visualizations
Caption: Logical relationship between enantiomers and spectroscopic outcomes.
Caption: General experimental workflow for spectroscopic comparison.
Safety Operating Guide
Proper Disposal of (R)-Benzyl Mandelate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-Benzyl mandelate, a synthetic intermediate used in pharmaceutical research and development. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound requires careful handling and disposal due to its potential health and environmental hazards. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Furthermore, it is toxic to aquatic life, and its release into the environment must be avoided.[2][3] Disposal must always be carried out in accordance with local, state, and federal regulations.[4][5]
Summary of Key Disposal and Safety Information
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service. | [1][2][4] |
| Waste Classification | Hazardous Chemical Waste. Do not mix with other waste streams unless explicitly permitted. | [1][5] |
| Spill Containment | Absorb with inert material (e.g., sand, diatomaceous earth) and containerize for disposal. | [2][6] |
| Environmental Precautions | Prevent from entering drains, surface water, and ground water. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection/face protection. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe and compliant disposal of this compound. The following workflow outlines the necessary actions from waste generation to final disposal.
Waste Identification and Segregation
-
Pure this compound: Any unused or waste this compound should be collected in its original container or a designated, chemically compatible, and sealable waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent pads, and labware, must be considered contaminated and collected separately in a designated, sealed waste bag or container.[6]
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container.
Waste Collection and Labeling
-
Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) that can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant," "Toxic to Aquatic Life"). Include the accumulation start date as required by your institution.[5]
Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[6]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated. For large spills, evacuate the immediate area.
-
Containment: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.[2][6]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[6]
Final Disposal
-
All waste containing this compound, including the pure chemical, contaminated materials, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal contractor.[2][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling (R)-Benzyl Mandelate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-Benzyl mandelate, a synthetic intermediate used in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical for minimizing risks and ensuring proper chemical management.
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be tested and approved under appropriate government standards such as EN 166 (EU) or NIOSH (US).[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber is a suitable material. Gloves must be inspected prior to use.[4] |
| Skin and Body Protection | Laboratory coat | Should be worn at all times in the laboratory.[4] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If dusts or aerosols are generated, a respirator with an appropriate cartridge should be used.[3][4] |
Hazard Identification and First Aid
The following table outlines the hazards associated with this compound and the corresponding first-aid measures.
| Hazard | GHS Classification | First-Aid Measures |
| Skin Contact | H315: Causes skin irritation[3] | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] |
| Eye Contact | H319: Causes serious eye irritation[3] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, consult a doctor.[5][6] |
| Inhalation | H335: May cause respiratory irritation[3] | Move the person to fresh air and keep at rest in a comfortable position for breathing.[3][6] |
| Ingestion | - | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated laboratory hood.[4][6]
-
Minimizing Dust: When weighing and transferring the solid material, take care to minimize the generation of dust.[4][6]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Keep away from foodstuffs, beverages, and feed.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
The compound is stable for at least four years when stored at -20°C.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
